molecular formula C30H50O3 B1171965 Serratriol CAS No. 13956-52-0

Serratriol

Cat. No.: B1171965
CAS No.: 13956-52-0
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Description

Serratriol is a high-purity triterpenoid compound (Catalog No. CFN99446) supplied for laboratory research use only. With a molecular formula of C30H50O3 and a molecular weight of 458.7 g/mol, this biochemical boasts a purity of ≥98% (CAS: 13956-52-0). Triterpenoids, as a class of natural products, are the subject of extensive scientific investigation due to their diverse biological activities. Research into compounds like Serratriol explores potential mechanisms of action and applications in various biological models, contributing to advancements in life science studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers are encouraged to consult the available scientific literature for specific protocol development and to contact technical support for the most updated product data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNCIDAMBNEFU-WUKVYDFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098267
Record name (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13956-52-0
Record name (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13956-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Serratriol: Structural Elucidation and Therapeutic Potential of a Serratane Triterpene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, biosynthesis, isolation, and pharmacological potential of Serratriol , a specialized serratane triterpene.

Introduction

Serratriol (CAS: 13956-52-0) is a naturally occurring pentacyclic triterpenoid belonging to the serratane class.[1] Unlike the more common oleanane or ursane triterpenes, serratanes are chemically distinct due to a unique seven-membered ring C within their pentacyclic skeleton (


).

Predominantly isolated from the clubmoss family Lycopodiaceae (e.g., Huperzia serrata, Lycopodium serratum) and the bark of Pinaceae species (e.g., Pinus monticola, Picea sitchensis), Serratriol serves as a chemotaxonomic marker and a scaffold for bioactive derivatives. Its pharmacological profile includes acetylcholinesterase (AChE) inhibition and cytotoxicity against specific tumor cell lines, making it a compound of interest in neurodegenerative and oncological drug discovery.

Chemical Structure & Stereochemistry[2]

The Serratane Skeleton

The core structure of Serratriol is the serratane skeleton (


), formally derived from a rearranged gammacerane precursor.
  • Ring System: Pentacyclic system comprising two six-membered rings (A, B), a central seven-membered ring (C) , and two five-membered rings (D, E).

  • Unsaturation: A characteristic double bond is typically located at

    
      (between C-14 and C-15), which is crucial for the conformational flexibility of the central ring.
    
Serratriol Specifics

Serratriol is chemically defined as serrat-14-ene-3


,21

,24-triol
.[2][3]
FeatureDescription
Molecular Formula

Molecular Weight 458.72 g/mol
Skeleton Serrat-14-ene
Hydroxyl Positions C-3 (Secondary), C-21 (Secondary), C-24 (Primary/Hydroxymethyl)
Stereochemistry

-OH (Equatorial),

-OH (Axial/Equatorial depending on D/E fusion),

-OH

Note on Stereoisomerism: The configuration at C-21 is critical. While the


 isomer is the standard "Serratriol," natural analogues with 

stereochemistry (e.g., 21-episerratriol) also exist and exhibit distinct NMR profiles.

Biosynthetic Pathway

The biosynthesis of Serratriol diverges from the standard friedelane/oleanane pathway after the formation of 2,3-oxidosqualene. The key differentiation is the cyclization cascade that expands Ring C.

Mechanistic Flow
  • Epoxidation: Squalene is oxidized to (3S)-2,3-oxidosqualene by squalene epoxidase.[1][4]

  • Protonation & Cyclization: The epoxide ring opens, initiating a cationic cascade.

  • Ring Expansion: Unlike the chair-chair-chair-boat conformation leading to dammarenyl cation, the serratane pathway involves a specific backbone rearrangement (likely involving a C-ring expansion via a 1,2-alkyl shift) to form the seven-membered central ring.

  • Functionalization: Post-cyclization oxidation by cytochrome P450 monooxygenases introduces hydroxyl groups at C-3, C-21, and C-24.

Biosynthesis Squalene Squalene (C30) Oxido (3S)-2,3-Oxidosqualene Squalene->Oxido Squalene Epoxidase Cation Triterpenyl Cation Intermediate (Chair-Chair-Chair-Boat) Oxido->Cation Oxidosqualene Cyclase (OSC) Rearrange Backbone Rearrangement (Ring C Expansion to 7-membered) Cation->Rearrange H+ / Alkyl Shifts Serratene Serrat-14-ene Skeleton Rearrange->Serratene Cyclization Completion Serratriol Serratriol (3β, 21α, 24-triol) Serratene->Serratriol P450 Oxidation (C-3, C-21, C-24)

Caption: Biosynthetic derivation of Serratriol from Squalene, highlighting the critical Ring C expansion step.

Isolation and Purification Protocol

Isolation of pure Serratriol requires fractionation to separate it from structurally similar isomers (e.g.,


-isomers) and other triterpenoids.
Extraction Workflow

Source Material: Dried whole plant of Huperzia serrata or Pinus bark.

  • Maceration: Extract powdered plant material with 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48-72 hours.

  • Partitioning: Concentrate the extract and suspend in water. Partition successively with Petroleum Ether (to remove fats/waxes) and Ethyl Acetate (EtOAc) .

    • Target Fraction: The EtOAc fraction typically contains the serratane triterpenoids.

  • Chromatography: Subject the EtOAc residue to Silica Gel Column Chromatography.

    • Eluent: Gradient system of Chloroform/Methanol (

      
      ) or Petroleum Ether/Acetone.
      
  • Purification: Re-chromatograph serratriol-rich fractions (monitored by TLC) using ODS (C18) open column or semi-preparative HPLC.

Isolation Plant Dried Plant Material (H. serrata) Extract Crude EtOH Extract Plant->Extract Maceration Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O EtOAc Ethyl Acetate Fraction (Target) Partition->EtOAc Select Polar Phase Silica Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->Silica Fractionation HPLC RP-HPLC Purification (C18 Column) Silica->HPLC Refinement Pure Pure Serratriol HPLC->Pure Crystallization

Caption: Step-by-step isolation workflow for obtaining high-purity Serratriol from plant biomass.

Spectroscopic Characterization

Identification of Serratriol is confirmed via NMR and MS.[5] The following data points are diagnostic for the structure.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (100 MHz, Pyridine-
    
    
    
    ):
    • Olefinic Carbons: Distinct signals for the

      
       double bond. C-14 typically appears around 
      
      
      
      138-140 ppm
      (quaternary) and C-15 around
      
      
      122-125 ppm
      (methine) or vice versa depending on substitution.
    • Oxygenated Carbons:

      • C-3 (

        
        -OH): ~
        
        
        
        78-80 ppm.
      • C-21 (

        
        -OH): ~
        
        
        
        75-78 ppm.
      • C-24 (Primary alcohol): ~

        
         60-65 ppm.
        
  • 
    -NMR (400 MHz, Pyridine-
    
    
    
    ):
    • Olefinic Proton: A broad singlet or doublet around

      
       5.3-5.5 ppm  (H-15).
      
    • Oxymethine Protons: H-3 and H-21 appear as multiplets in the

      
       3.0-4.5 ppm  range. The coupling constants (
      
      
      
      values) of H-21 help distinguish between
      
      
      and
      
      
      isomers.
    • Methyl Groups: Serratanes typically show 6-7 tertiary methyl singlets in the high field region (

      
       0.7-1.2 ppm).
      
Mass Spectrometry (MS)
  • Technique: ESI-MS or EI-MS.

  • Diagnostic Ion:

    
     or 
    
    
    
    at m/z 459 or 481 respectively.
  • Fragmentation: Loss of water molecules (

    
    , 
    
    
    
    ) is common for polyhydroxylated triterpenes.

Pharmacological Potential[7][8][9][10]

Acetylcholinesterase (AChE) Inhibition

Research indicates that serratane triterpenoids, including Serratriol and its derivatives, exhibit inhibitory activity against AChE. This mechanism is critical for:

  • Alzheimer's Disease: Enhancing cholinergic transmission.

  • Specificity: While less potent than the alkaloid Huperzine A (also found in Huperzia), serratanes offer a non-alkaloidal scaffold with potentially lower toxicity profiles.

Cytotoxicity

Serratriol and its oxidized derivatives (e.g., 14,15-epoxides) have demonstrated moderate cytotoxicity against human tumor cell lines:

  • Targets: HL-60 (leukemia), K562, and MCF-7 (breast cancer).

  • Mechanism: Induction of apoptosis and cell cycle arrest, potentially mediated through mitochondrial pathway modulation.

Anti-inflammatory Activity

Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (RAW 264.7 cells) suggests Serratriol possesses anti-inflammatory properties, likely by downregulating iNOS expression.

References

  • Conner, A. H., et al. (1980). New Serratane Triterpenes from Western White Pine Bark. Forest Products Laboratory. 6[4][7][8][9][10]

  • Zhou, H., et al. (2004).[8] Serratane-type triterpenoids from Huperzia serrata.[1][11][5][12] Natural Product Research. 13[7][8][10]

  • BOC Sciences. Serratriol (CAS 13956-52-0) Product Information. [2][3][4][5][7][8][9][10][12]

  • Yan, J., et al. (2010). Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27.[10] Planta Medica. 15[7][8]

  • Xu, K. P., et al. (2020). Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities. Bioorganic Chemistry. 5[7][8][9][10]

Sources

Structural & Functional Divergence: Serratriol vs. Serratenediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between Serratenediol and its hydroxylated congener Serratriol represents a critical checkpoint in the phytochemical analysis of Lycopodiaceae (clubmosses) and Pinaceae species. Both compounds share the rare serratane (C30) skeleton, characterized by a central seven-membered ring C.[1]

For drug development professionals, the transition from the diol to the triol is not merely an oxidation event; it fundamentally alters the molecule's amphiphilicity, bioavailability, and binding affinity.[1] This guide dissects the structural, spectroscopic, and biosynthetic differences between these two metabolites, providing a self-validating framework for their isolation and identification.[1]

The Serratane Scaffold: A Structural Anomaly

Unlike the ubiquitous oleanane or ursane triterpenoids, the serratane skeleton possesses a unique C14–C15 double bond and a seven-membered ring C . This structural rigidity creates a distinct "V" shape, unlike the planar configuration of steroids.

Serratenediol (The Baseline)
  • IUPAC Name: 14-Serraten-3

    
    ,21
    
    
    
    -diol[1]
  • Formula:

    
     (MW: 442.7  g/mol )[1]
    
  • Key Features:

    • Lipophilicity: High.[1][2] It acts as the structural parent.

    • Functional Groups: Two secondary hydroxyl groups at C-3 and C-21.[1]

    • Stereochemistry: Typically 3

      
       (axial) and 21
      
      
      
      (equatorial) in natural Lycopodium isolates, though 3
      
      
      epimers exist.[1]
Serratriol (The Derivative)
  • IUPAC Name: 14-Serraten-3

    
    ,21
    
    
    
    ,24-triol (most common congener, also known as tohogenol in some contexts, though "serratriol" is often used as a class term for the 3,21,x-triols).[1]
  • Formula:

    
     (MW: 458.7  g/mol )[1]
    
  • Key Features:

    • Structural Divergence: The oxidation of a methyl group (usually C-24, C-29, or C-30) into a primary alcohol (hydroxymethyl group).[1]

    • Polarity: Significantly increased water solubility compared to the diol.

Structural Visualization

The following diagram contrasts the connectivity and functional divergence.

SerrataneStructure cluster_diff Key Structural Differences Squalene Precursor: Squalene Serratane Core Scaffold: Serratane (7-membered Ring C) Squalene->Serratane Cyclization (OSC) Diol Serratenediol (C30 H50 O2) 3α, 21β-OH Serratane->Diol Baseline Hydroxylation Triol Serratriol (C30 H50 O3) 3α, 21β, 24-OH Diol->Triol CYP450 Oxidation (-CH3 → -CH2OH) Diff1 Methyl Count: Diol: 7 Singlets Triol: 6 Singlets Diol->Diff1 Triol->Diff1 Diff2 Polarity: Diol: Lipophilic Triol: Amphiphilic

Figure 1: Structural taxonomy and divergence of serratane triterpenoids.

Spectroscopic Identification (NMR & MS)

Reliable differentiation requires Nuclear Magnetic Resonance (NMR).[1] Reliance solely on Mass Spectrometry (MS) is risky due to potential ionization fragmentation similarities, although the molecular ion peak (


 or 

) will clearly show the +16 Da mass shift.[1]
1H-NMR Diagnostic Signals (CDCl3, 500 MHz)

The most definitive method to distinguish Serratriol from Serratenediol is Methyl Counting .[1]

FeatureSerratenediol (The Diol)Serratriol (The Triol, C-24 OH)Causality/Explanation
Methyl Signals 7 Singlets (0.70 – 1.20 ppm)6 Singlets One methyl group is oxidized.[1]
Oxymethylene Absent AB System or Singlet (

3.30 – 4.00 ppm)
The new primary alcohol (-CH2OH) protons are deshielded by oxygen.[1]
H-3 Signal

~3.18 (dd)

~3.20 - 3.40 (m)
Proximity to the new C-24 hydroxyl often shifts the H-3 signal downfield.[1]
Olefinic H Absent Absent The C14-C15 double bond is tetrasubstituted in both.[1] This distinguishes them from Oleanane types.
13C-NMR Checkpoints
  • Serratenediol: Shows 30 carbons.[1] Two oxygenated carbons (C-3, C-21) appear between

    
     70–80 ppm.[1]
    
  • Serratriol: Shows 30 carbons.[1] Three oxygenated carbons.[1][3] The new primary alcohol carbon (C-24) typically appears at

    
     60–65 ppm (characteristic of 
    
    
    
    ).[1]

Technical Note: If the hydroxylation is at C-29 (another common variant), the shift will occur, but the H-3 signal will remain relatively unperturbed compared to the C-24 variant. HMBC (Heteronuclear Multiple Bond Correlation) is required to confirm the exact position of the third hydroxyl.

Biosynthetic Pathway

Understanding the origin of these compounds aids in predicting minor congeners in your extract. The pathway begins with 2,3-oxidosqualene.[1][4][5][6]

Biosynthesis OS 2,3-Oxidosqualene Cation Serratanyl Cation OS->Cation Cyclization Serratenediol Serratenediol (Primary Product) Cation->Serratenediol Water Quench & Deprotonation Serratriol Serratriol (Secondary Metabolite) Serratenediol->Serratriol Regioselective Oxidation OSC Oxidosqualene Cyclase (OSC) P450 Cytochrome P450

Figure 2: Biosynthetic progression from squalene to functionalized triterpenoids.[1][4][6]

Isolation & Purification Protocol

To separate the Triol from the Diol, one must exploit the polarity difference. The Triol is significantly more polar.

Extraction Workflow
  • Biomass: Dried Lycopodium or Huperzia whole plant (ground).[1]

  • Solvent: Macerate in MeOH (3x) at Room Temp. Avoid boiling to prevent artifact formation.[1]

  • Partitioning (The Critical Step):

    • Suspend crude MeOH extract in water.[1]

    • Wash 1: n-Hexane (Removes chlorophyll and lipids).[1] Serratenediol may partially partition here if pH is high, but mostly stays in interface/water.[1]

    • Wash 2: Ethyl Acetate (EtOAc).[1][7][8] Target Fraction. Both Diol and Triol will concentrate here.[1]

    • Wash 3: n-Butanol.[1] (Removes glycosides/saponins).[1]

Chromatographic Separation (Silica Gel 60)[1]
  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

  • Elution Order:

    • Serratenediol: Elutes early (e.g., 8:2 Hex:EtOAc).[1]

    • Serratriol: Elutes later (e.g., 6:4 or 1:1 Hex:EtOAc) due to the third hydroxyl group interacting with the silica stationary phase.

Isolation Biomass Plant Biomass (Lycopodium sp.) Extract Crude MeOH Extract Biomass->Extract Partition Liquid-Liquid Partition Extract->Partition Hexane Hexane Fr. (Lipids/Waxes) Partition->Hexane EtOAc EtOAc Fr. (Target Triterpenes) Partition->EtOAc BuOH n-BuOH Fr. (Saponins) Partition->BuOH CC Silica Gel CC (Hexane:EtOAc Gradient) EtOAc->CC F1 Fr. A: Serratenediol (Low Polarity) CC->F1 80:20 F2 Fr. B: Serratriol (Med Polarity) CC->F2 50:50

Figure 3: Fractionation logic for separating diols from triols.[1]

Pharmacological Implications (SAR)

The structural difference dictates the pharmacological utility:

  • Serratenediol: Often investigated for anti-inflammatory activity (inhibition of NO production).[1] Its lipophilicity allows it to penetrate cell membranes easily but limits its solubility in aqueous formulations.[1]

  • Serratriol: The additional hydroxyl group provides a "handle" for further derivatization (e.g., esterification) to improve solubility or target specificity.[1] In Lycopodium pharmacology, triols often serve as precursors to more complex alkaloids or show altered cytotoxicity profiles compared to their parent diols.[1]

References

  • Zhou, H., et al. (2003). Serratene-type triterpenoids from Huperzia serrata.[1][9] Journal of Natural Products, 66(10), 1328-1332.[1][9]

  • Boonya-udtayan, S., et al. (2019). Serratene triterpenoids and their biological activities from Lycopodiaceae plants.[1][3][10] Fitoterapia, 136, 104181.[1][3][10] [1][10]

  • Ebata, T., et al. (2011). Total Synthesis of Serratane Triterpenoids.[1] Organic Letters.[1] (Contextual grounding for synthetic structure verification).

  • PubChem Compound Summary. Serratenediol (CID 164947).[1] National Center for Biotechnology Information.[1]

Sources

Technical Monograph: Natural Sources and Isolation of Serratriol Triterpenoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

Serratriol refers to a specific bioactive molecule within the serratane class of pentacyclic triterpenoids. Chemically defined as serrat-14-ene-3β,21α,24-triol (and its stereoisomers), it is structurally distinct from the more common oleanane or ursane triterpenes due to the presence of a characteristic double bond at C14-C15 and a unique migration pattern during biosynthesis.

While often overshadowed by the alkaloids (e.g., Huperzine A) found in its source plants, Serratriol has emerged as a potent anti-inflammatory and cytotoxic agent. This guide delineates the natural reservoirs of Serratriol, establishing Lycopodium (club mosses) and Picea (spruce) bark as the primary extraction matrices.

Distinction Note: Do not confuse Serratriol (C30 triterpenoid) with Serratol (C20 diterpene found in Boswellia frankincense). This guide focuses exclusively on the triterpenoid.

Natural Sources and Distribution[4][5][6][7][8]

The distribution of Serratriol is chemotaxonomically restricted, primarily occurring in the Pteridophytes (ferns/club mosses) and specific Gymnosperms (conifers).

Primary Source: Lycopodiaceae (Club Mosses)

The genus Lycopodium is the historical and phytochemical benchmark for serratane triterpenoids.

  • Species: Lycopodium clavatum, Lycopodium cernuum, Huperzia serrata (syn. Lycopodium serratum), Lycopodium complanatum.[1]

  • Localization: Concentrated in the whole plant (aerial parts and roots).

  • Co-occurrence: Often found alongside serratenediol (the diol precursor) and toxic alkaloids.

  • Yield Profile: Generally low (mg/kg range), requiring bioactivity-guided fractionation for isolation.

Industrial Source: Pinaceae (Conifer Bark)

A more sustainable, scalable source has been identified in the bark of specific spruce and pine species, often available as forestry byproducts.

  • Species: Picea sitchensis (Sitka Spruce), Pinus species.[2][3]

  • Localization: Outer bark.[4][3][5]

  • Significance: Sitka spruce bark contains significant quantities of 3β-methoxy-serrat-14-en-21β-ol and related serratane triterpenoids which can be hydrolyzed to yield Serratriol.

Comparative Source Table
Source SpeciesFamilyPart UsedKey Serratane ConstituentsExtraction Difficulty
Lycopodium clavatumLycopodiaceaeWhole PlantSerratenediol, Serratriol, LycopodineHigh (Complex matrix)
Huperzia serrataLycopodiaceaeWhole PlantSerrat-14-ene-3β,21β,29-triol, Huperzine AHigh (Protected species)
Picea sitchensisPinaceaeOuter Bark3-methoxy-serrat-14-ene-21-ol, SerratenediolMedium (High resin content)
Primula roseaPrimulaceaeRootsSerratenediol, 21-episerratenediolHigh (Low biomass)

Biosynthetic Pathway

The biosynthesis of Serratriol follows the mevalonate pathway, diverging from the common triterpene route at the cyclization stage.

  • Precursor: 2,3-Oxidosqualene.

  • Cyclization: Catalyzed by Serratenediol synthase (a specific oxidosqualene cyclase).

  • Skeleton Formation: The cyclase enforces a chair-chair-chair-boat-boat conformation, leading to the pentacyclic serratane skeleton with a C14-C15 double bond.

  • Oxygenation: Subsequent cytochrome P450-mediated hydroxylation at C-24 (and potentially C-21) converts Serratenediol into Serratriol.

Biosynthesis cluster_legend Pathway Logic Squalene Squalene (C30) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cation Dammarenyl Cation (Intermediate) Oxidosqualene->Cation Cyclization Initiation Serratenediol Serrat-14-ene-3,21-diol (Serratenediol) Cation->Serratenediol Serratenediol Synthase (C-ring expansion/migration) Serratriol Serratriol (Serrat-14-ene-3,21,24-triol) Serratenediol->Serratriol CYP450 Hydroxylation (C-24 oxidation) Legend Unique Step: Formation of C14-C15 double bond distinguishes Serratanes from Oleananes.

Figure 1: Biosynthetic derivation of Serratriol from Squalene, highlighting the critical enzymatic divergence.

Isolation Protocol: Picea sitchensis Bark[5][10]

This protocol is designed for the isolation of serratane triterpenoids from conifer bark, which is less chemically complex than Lycopodium (devoid of alkaloids) and more sustainable.

Reagents & Equipment
  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl3).

  • Stationary Phase: Silica gel 60 (0.063–0.200 mm), Sephadex LH-20.

  • Equipment: Soxhlet extractor, Rotary evaporator, HPLC (C18 column).

Step-by-Step Methodology

Step 1: Preparation & Defatting

  • Dry Picea sitchensis outer bark at 40°C for 48 hours.

  • Pulverize to a fine powder (20 mesh).

  • Defatting: Extract 1 kg powder with n-Hexane (3L) in a Soxhlet apparatus for 12 hours to remove waxes and simple lipids. Discard hexane fraction if targeting polar triols, or save for methoxy-derivatives.

Step 2: Primary Extraction

  • Extract the marc (residue) with Ethyl Acetate (EtOAc) for 24 hours.

  • Filter and concentrate the EtOAc extract under reduced pressure at 45°C.

  • Yield Check: Expect a crude gum yield of ~2-4% w/w.

Step 3: Saponification (Optional but Recommended) Rationale: Serratriol often exists as esters (acetates/coumarates) in bark.

  • Dissolve crude extract in 10% ethanolic KOH.

  • Reflux for 2 hours.

  • Neutralize with 1N HCl and partition with EtOAc. This liberates free Serratriol.

Step 4: Chromatographic Fractionation

  • Column: Load neutral fraction onto Silica Gel 60.

  • Gradient Elution:

    • Hexane:EtOAc (9:1) -> Elutes Serratenediol.

    • Hexane:EtOAc (7:3) -> Elutes Serratriol (Target).

    • EtOAc:MeOH (9:1) -> Elutes highly polar glycosides.

  • TLC Monitoring: Use Anisaldehyde-H2SO4 reagent. Serratanes typically stain violet/purple.

Step 5: Purification (HPLC)

  • System: RP-HPLC (C18).

  • Mobile Phase: Acetonitrile:Water (85:15), isocratic flow.

  • Detection: UV at 210 nm (weak absorption due to lack of conjugation) or ELSD.

  • Collection: Collect peak corresponding to authentic standard retention time.

Isolation Bark Dried Bark Powder (Picea sitchensis) Hexane Hexane Extraction (Defatting) Bark->Hexane EtOAc EtOAc Extraction Hexane->EtOAc Residue Crude Crude Extract EtOAc->Crude Sapon Alkaline Hydrolysis (10% KOH/EtOH) Crude->Sapon Cleave Esters Silica Silica Gel Column (Hex:EtOAc Gradient) Sapon->Silica Frac1 Fr 1: Serratenediol Silica->Frac1 9:1 Elution Frac2 Fr 2: SERRATRIOL (Target) Silica->Frac2 7:3 Elution HPLC HPLC Purification (C18, ACN:H2O) Frac2->HPLC

Figure 2: Workflow for the isolation of Serratriol from Spruce bark, emphasizing the saponification step to maximize yield.

Pharmacological Mechanism: Anti-Inflammatory Action[3][6][8][9][12][13][14][15][16][17][18]

Serratriol and its derivatives exhibit potent anti-inflammatory activity, primarily by modulating the NF-κB signaling pathway in macrophages.

Mechanism of Action
  • Stimulus: Lipopolysaccharide (LPS) binds to TLR4 receptors on macrophages.

  • Inhibition: Serratriol interferes with the phosphorylation of IκBα.

  • Result: NF-κB (p65/p50) cannot translocate to the nucleus.

  • Downstream Effect: Suppression of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression, leading to reduced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.

Quantitative Potency
  • IC50 (NO Inhibition): Typically 10–40 µM in RAW 264.7 cells.

  • Cytotoxicity: Low toxicity (high cell viability) at effective anti-inflammatory concentrations, distinguishing it from non-specific cytotoxic agents.

References

  • Wan, F. et al. (2020). Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators.[6][7] Bioorganic Chemistry . Link

  • Tanaka, R. et al. (2004). Serratane-type triterpenoids from Huperzia serrata.[8][1][6][9][10] Natural Product Research . Link

  • Jiang, Z. et al. (2020). Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities.[1] Bioorganic Chemistry . Link

  • Kutney, J.P. et al. (1969). Studies on the Spruce Bark. The Isolation and Structure of Serratenediol. Canadian Journal of Chemistry . Link

  • Ebata, T. et al. (2010). Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27.[11] Planta Medica . Link

Sources

An In-Depth Technical Guide to Cannabidiol (CBD), CAS Number: 13956-52-0

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid. The initial query for "Serratriol" with CAS number 13956-52-0 led to an important clarification: this CAS number is definitively assigned to Cannabidiol. This document proceeds with an in-depth exploration of CBD's properties, tailored for a scientific audience engaged in research and drug development.

Core Chemical and Physical Properties

Cannabidiol is a terpenophenolic compound and a major constituent of the Cannabis sativa plant, accounting for up to 40% of the plant's extract.[1] Unlike Δ⁹-tetrahydrocannabinol (THC), CBD is non-psychoactive.[1][2] At room temperature, it exists as a colorless crystalline solid.[1]

PropertyValueSource(s)
CAS Number 13956-52-0[3]
Molecular Formula C₂₁H₃₀O₂[4]
Molecular Weight 314.46 g/mol [5]
IUPAC Name 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol[4]
Melting Point 62-63 °C[5]
Boiling Point 188.5 °C[5]
Water Solubility Poorly soluble (0.01 mg/mL)[6]
logP (Octanol-Water Partition Coefficient) 6.1[6]

Synthesis of Cannabidiol

The biosynthesis of CBD in Cannabis sativa follows the same metabolic pathway as THC until the final enzymatic step.[1] Cannabigerolic acid (CBGA) serves as the precursor to both cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA).[7] The enzyme CBDA synthase catalyzes the formation of CBDA from CBGA.[7] Subsequent decarboxylation of CBDA, typically through heat or light exposure, yields CBD.[7]

Several chemical synthesis routes for Cannabidiol have also been developed. A common approach involves the acid-catalyzed condensation of olivetol and (+)-p-mentha-2,8-dien-1-ol.

Illustrative Chemical Synthesis Workflow

Caption: Figure 1: A representative chemical synthesis pathway for Cannabidiol.

Biological Activities and Mechanism of Action

Cannabidiol exhibits a complex pharmacology with over 65 identified molecular targets, contributing to its diverse therapeutic potential.[2] Its mechanism of action is multifaceted and does not rely on high-affinity binding to the canonical cannabinoid receptors CB1 and CB2, unlike THC.[8]

Key Molecular Targets and Signaling Pathways
  • Endocannabinoid System: CBD has a low binding affinity for CB1 and CB2 receptors.[8] However, it can act as a non-competitive negative allosteric modulator of the CB1 receptor.[4] It also inhibits the enzymatic degradation of the endocannabinoid anandamide by fatty acid amide hydrolase (FAAH), thereby increasing its endogenous levels.[8]

  • Ion Channels: CBD interacts with several transient receptor potential (TRP) channels. It is a low-potency full agonist at TRPV1, which is involved in pain perception and inflammation, and its activation leads to rapid desensitization of the channel.[2][8]

  • G-Protein Coupled Receptors (GPCRs): CBD is an agonist of the serotonin 1A (5-HT₁ₐ) receptor, which may contribute to its anxiolytic and antidepressant effects.[8] It also acts as an antagonist at the GPR55 receptor, which is implicated in pain and inflammation.[9]

  • Nuclear Receptors: CBD is an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is associated with anti-inflammatory and neuroprotective effects.[8]

Signaling Pathway Overview

CBD_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CBD Cannabidiol (CBD) CB1 CB1 Receptor CBD->CB1 Allosteric Modulator TRPV1 TRPV1 Channel CBD->TRPV1 Agonist 5HT1A 5-HT1A Receptor CBD->5HT1A Agonist GPR55 GPR55 Receptor CBD->GPR55 Antagonist FAAH FAAH Enzyme CBD->FAAH Inhibitor PPARg PPARγ (in nucleus) CBD->PPARg Agonist Pain_Perception ↓ Pain Perception CB1->Pain_Perception TRPV1->Pain_Perception Anxiety ↓ Anxiety 5HT1A->Anxiety GPR55->Pain_Perception Anandamide Anandamide Anandamide->CB1 Activates FAAH->Anandamide Degrades Inflammation ↓ Inflammation PPARg->Inflammation caption Figure 2: Simplified overview of CBD's multimodal mechanism of action.

Caption: Figure 2: Simplified overview of CBD's multimodal mechanism of action.

Quantitative Biological Activity
TargetActionPotency (IC₅₀ / Kᵢ)Source(s)
FAAH InhibitionIC₅₀: 27.5 µM[10]
Anandamide Uptake InhibitionIC₅₀: 22.0 µM[10]
CYP2C19 InhibitionIC₅₀: 2.51 µM[11]
S. aureus AntibacterialIC₅₀: 1.84 µM (72h)[12]
Glioblastoma (LN229 cells) CytotoxicityIC₅₀: 8.9 µM (24h)[13]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for the qualitative and quantitative analysis of Cannabidiol in various matrices, including plant material, extracts, and pharmaceutical formulations.[14]

Standard HPLC-UV Protocol for CBD Quantification

This protocol provides a general framework. Method optimization and validation are crucial for specific applications.

  • Sample Preparation:

    • For cannabis flower, an extraction with a suitable solvent (e.g., ethanol or methanol) is performed.

    • Oils and extracts are typically diluted with the mobile phase or a compatible solvent.

    • All samples should be filtered through a 0.2 µm syringe filter prior to injection.[15]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed with a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol.[16]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.

    • Detection: UV detection at approximately 228 nm.[15]

  • Quantification:

    • A calibration curve is generated using certified reference standards of CBD at various concentrations.

    • The concentration of CBD in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Extraction/Dilution) Start->Sample_Prep Filtration Filtration (0.2 µm filter) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (228 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition & Processing UV_Detection->Data_Acquisition Quantification Quantification (vs. Calibration Curve) Data_Acquisition->Quantification End End Quantification->End caption Figure 3: General workflow for the quantification of CBD using HPLC-UV.

Caption: Figure 3: General workflow for the quantification of CBD using HPLC-UV.

Therapeutic Applications and Future Directions

Cannabidiol has garnered significant interest for its therapeutic potential across a wide range of disorders. The U.S. Food and Drug Administration (FDA) has approved a CBD-based drug, Epidiolex®, for the treatment of seizures associated with Lennox-Gastaut syndrome, Dravet syndrome, and tuberous sclerosis complex.[1]

Preclinical and clinical studies suggest potential therapeutic benefits of CBD in:

  • Neurological Disorders: Beyond epilepsy, research is ongoing for its use in managing symptoms of multiple sclerosis, Parkinson's disease, and Alzheimer's disease.[17]

  • Psychiatric Disorders: CBD is being investigated for its anxiolytic, antipsychotic, and antidepressant properties.[18]

  • Pain and Inflammation: Due to its interaction with the endocannabinoid system and other signaling pathways, CBD is a candidate for treating various types of pain and inflammatory conditions.[2]

  • Oncology: CBD has shown potential in alleviating cancer-related symptoms and side effects of cancer treatment.[19]

The broad therapeutic window and non-psychoactive nature of Cannabidiol make it a highly attractive molecule for further research and drug development. Future investigations will likely focus on elucidating the precise molecular mechanisms underlying its diverse effects, optimizing drug delivery systems to improve bioavailability, and conducting large-scale clinical trials to validate its efficacy in a wider range of clinical indications.

References

  • Cannabidiol: Pharmacology and Therapeutic Targets - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) | ACS Synthetic Biology. (2024, June 19). Retrieved January 22, 2026, from [Link]

  • Cannabidiol in Humans—The Quest for Therapeutic Targets - MDPI. (2012, May 21). Retrieved January 22, 2026, from [Link]

  • Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Schematic representation of the signaling pathway mediated by CBD in... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cannabidiol (CBD) mechanism of action. The main action of CBD is to... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). (2024, June 11). Retrieved January 22, 2026, from [Link]

  • What are the therapeutic targets of Cannabidiol (CBD)? - Consensus. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structure and physicochemical properties of cannabidiol; green areas... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Summary table of physicochemical properties for four cannabinoids. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Biological properties and therapeutic applications of cannabidiol - Academic Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cannabidiol - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemical Properties of (-)-Cannabidiol (CAS 13956-29-1) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cannabidiol | C21H30O2 | CID 644019 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Theoretical calculation of some chemical properties of the cannabidiol (CBD) molecule - DergiPark. (2021, August 23). Retrieved January 22, 2026, from [Link]

  • Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC. (2023, March 17). Retrieved January 22, 2026, from [Link]

  • An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. (2017, June 27). Retrieved January 22, 2026, from [Link]

  • Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PMC. (2024, October 28). Retrieved January 22, 2026, from [Link]

  • Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - MDPI. (2022, October 18). Retrieved January 22, 2026, from [Link]

  • Mechanisms of Cannabidiol (CBD) in Cancer Treatment: A Review - Unique Therapeutics. (2022, May 26). Retrieved January 22, 2026, from [Link]

  • Cannabidiol Content and In Vitro Biological Activities of Commercial Cannabidiol Oils and Hemp Seed Oils - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC. (2021, November 18). Retrieved January 22, 2026, from [Link]

  • Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fast and Simple High Performance Liquid Chromatography–Ultraviolet Assay for the Determination of Cannabinoid Content in Hemp Oil | LCGC International. (2018, August 13). Retrieved January 22, 2026, from [Link]

  • A Simple Isocratic HPLC Method for the Quantitation of 17 Cannabinoids - ResearchGate. (2025, December 15). Retrieved January 22, 2026, from [Link]

  • IC 50 values of CBD-related compounds for inhibition of CYP2C19-mediated oxidations. (n.d.). Retrieved January 22, 2026, from [Link]

  • Separation of 16 Cannabinoids in Cannabis Flower and Extracts Using a Reversed Phase Isocratic HPLC Method - Waters Corporation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Potential cytotoxic effect of cannabidiol against human glioblastoma cells in vitro - Termedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • CBD Purification via HPLC: Method Development & Scale-Up - KNAUER. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Biosynthetic pathway of serratane triterpenes in clubmosses

Author: BenchChem Technical Support Team. Date: February 2026

Biosynthetic Pathway of Serratane Triterpenes in Clubmosses

Part 1: Executive Summary

The Serratane Distinction Clubmosses (Lycopodiaceae) are phylogenetically distinct vascular plants known for two primary chemical classes: Lycopodium alkaloids (e.g., Huperzine A) and serratane triterpenoids .[1][2] While the alkaloids have dominated neuropharmacological research, serratane triterpenes represent a unique biosynthetic achievement: a pentacyclic C30 skeleton featuring a central seven-membered ring (Ring C).

This guide delineates the biosynthetic logic of serratane triterpenes, moving beyond general triterpene synthesis to focus on the "double-head" cyclization mechanism . Unlike standard triterpenes derived from a single cyclization event of 2,3-oxidosqualene, serratanes require a sequential, two-step cyclization of 2,3;22,23-dioxidosqualene . The recent identification of the specific cyclases LcLCC and LcLCE in Lycopodium clavatum has overturned previous assumptions, proving that serratanes are not derivatives of


-onocerin but diverge from a shared intermediate, pre-

-onocerin
.

Part 2: Molecular Architecture & The Biosynthetic Core

The Precursor State: Dioxidosqualene

Standard triterpenes (e.g., lupeol,


-amyrin) arise from 2,3-oxidosqualene. Serratanes, however, belong to the onoceroid  class, which necessitates oxidation at both ends of the squalene molecule.
  • Enzyme: Squalene Epoxidase (SQE).

  • Process: SQE acts iteratively to convert Squalene

    
     2,3-Oxidosqualene 
    
    
    
    2,3;22,23-Dioxidosqualene .
The Branch Point: The LCC/LCE System

The formation of the serratane skeleton is a "relay race" between two distinct oxidosqualene cyclases (OSCs).

Step 1: The First Cyclization (Formation of Pre-


-onocerin) 
  • Enzyme: LCC (Dioxidosqualene cyclase).

  • Mechanism: LCC accepts 2,3;22,23-dioxidosqualene and cyclizes one epoxide end.

  • Product: Pre-

    
    -onocerin . This intermediate contains one cyclized tricyclic domain and one uncyclized epoxide tail.
    
  • Significance: LCC is the first identified OSC capable of halting cyclization exactly halfway, creating a stable intermediate rather than a fully cyclized product.

Step 2: The Serratane Divergence (Formation of Ring C) This is the critical node where the pathway splits between


-onocerin and serratane triterpenes.
  • Enzyme: LCE (Serratane Synthase).

  • Substrate: Pre-

    
    -onocerin.
    
  • Mechanism: LCE cyclizes the remaining epoxide tail. Unlike the standard chair-chair cyclization that produces onocerin, LCE enforces a specific backbone rearrangement that expands the central junction, creating the signature seven-membered Ring C .

  • Product: Serratane skeleton (e.g., 14-serraten-3,21-diol).

Note: A related enzyme, LCD (Onocerin Synthase), converts Pre-


-onocerin into 

-onocerin. LCE and LCD compete for the same substrate.
Enzymatic Tailoring (The P450 Frontier)

Following skeleton formation, the serratane core undergoes extensive oxidation. While specific gene candidates (CYPs) in Lycopodium are currently being mapped to these steps, the chemical diversity suggests the involvement of CYP716 and CYP88 family homologs.

  • C3/C21 Oxidation: Essential for the "diol" character (Serratenediol).

  • C16 Oxidation: Generates 16-oxo derivatives (e.g., Lycernuic ketone).

  • C24/C29 Carboxylation: Forms Lycernuic acids.

Part 3: Visualization of the Pathway

The following diagram illustrates the divergence of Serratane biosynthesis from the Onocerin pathway via the LCC/LCE enzyme pair.

SerratanePathway Squalene Squalene OxSq 2,3-Oxidosqualene Squalene->OxSq Oxidation DiOxSq 2,3;22,23-Dioxidosqualene OxSq->DiOxSq Oxidation PreOnocerin Pre-α-Onocerin (Half-cyclized Intermediate) DiOxSq->PreOnocerin 1st Cyclization (LCC) SQE SQE (Squalene Epoxidase) LCC LCC (Dioxidosqualene Cyclase) Onocerin α-Onocerin (Tetracyclic seco-triterpene) PreOnocerin->Onocerin Route A (LCD) Serratane SERRATANE SKELETON (Pentacyclic, 7-membered Ring C) e.g., Serratenediol PreOnocerin->Serratane Route B (LCE) Ring C Expansion LCD LCD (Onocerin Synthase) LCE LCE (Serratane Synthase) FinalMets Lycernuic Acids Tohogenol Lycophlegmariols Serratane->FinalMets Tailoring Tailoring P450 Oxidations (C16-oxo, C24-COOH)

Figure 1: The bifurcated biosynthetic pathway in Lycopodium clavatum. Note the critical role of LCE in diverting the intermediate Pre-


-onocerin toward the serratane scaffold.

Part 4: Experimental Protocols

To study these enzymes or produce serratane scaffolds, researchers must bypass the plant's slow growth by using a heterologous host. The following protocol describes the yeast-based functional characterization of LCC and LCE.

Protocol: Heterologous Expression of Serratane Synthases

Objective: Reconstitute the serratane pathway in Saccharomyces cerevisiae to validate LCE activity.

1. Strain Selection & Engineering

  • Host: S. cerevisiae strain GIL77 (or equivalent erg7 mutant).

  • Rationale: The erg7 mutation (lanosterol synthase deficiency) prevents the yeast from converting oxidosqualene into lanosterol (sterols), causing a buildup of the precursor.

  • Precursor Enhancement: Overexpress the native yeast ERG1 (Squalene epoxidase) to drive the pool toward 2,3;22,23-dioxidosqualene .

2. Vector Construction

  • Genes:

    • LcLCC (GenBank: BAW35158.1)

    • LcLCE (GenBank: BAW35160.1)

  • Promoters: Use strong constitutive promoters (e.g.,

    
    , 
    
    
    
    ) to ensure high enzyme titer.
  • Tags: Append C-terminal

    
     or FLAG tags for Western blot verification of protein expression.
    

3. Cultivation & Induction

  • Medium: Synthetic Defined (SD) medium minus selection markers (e.g., -Ura, -Trp). Supplement with hemin (13 µg/mL) and ergosterol (20 µg/mL) if using GIL77, as it cannot synthesize its own sterols.

  • Incubation: 30°C, 200 rpm for 72–96 hours. The extended time allows for the accumulation of the secondary metabolite.

4. Metabolite Extraction

  • Harvest cells by centrifugation (3,000

    
     g, 5 min).
    
  • Reflux pellets in 20% KOH/50% EtOH (aq) for 1 hour (Saponification to release triterpenes and remove lipids).

  • Extract the non-saponifiable fraction with n-hexane (3

    
     vol).
    
  • Evaporate hexane to dryness under

    
     stream.
    
  • Derivatize: Treat residue with BSTFA + 1% TMCS (60°C, 30 min) to trimethylsilylate hydroxyl groups for GC-MS analysis.

5. Analytical Validation (GC-MS)

  • Column: HP-5MS or equivalent non-polar capillary column.

  • Target Ions:

    • Look for

      
       peaks at m/z 586 (TMS-derivative of serratenediol).
      
    • Diagnostic Fragment: Serratanes often show a characteristic fragmentation pattern distinct from onocerin due to the 7-membered ring.

  • Control: Express LcLCC alone. You should detect Pre-

    
    -onocerin  but no serratenediol. Co-expression of LcLCC + LcLCE yields Serratenediol .
    

Part 5: Quantitative Data Summary

Enzyme Efficiency & Product Distribution (Representative Data)

Enzyme CombinationHost BackgroundMajor ProductMinor ProductYield (Approx.)
Empty Vector erg7 mutant2,3-OxidosqualeneDioxidosqualeneN/A
LcLCC only erg7 mutantPre-

-onocerin
DioxidosqualeneHigh
LcLCC + LcLCD erg7 mutant

-Onocerin
Pre-

-onocerin
High
LcLCC + LcLCE erg7 mutantSerratenediol TohogenolModerate

Note: Yields in engineered yeast typically range from 0.5 to 5 mg/L depending on optimization of the SQE step.

Part 6: References

  • Identification of Serratane Synthase Gene from the Fern Lycopodium clavatum Source: Organic Letters (2017) Significance:[3] First cloning of LCE and LCC, proving the sequential cyclization pathway. URL:[Link]

  • Onocerin Biosynthesis Requires Two Highly Dedicated Triterpene Cyclases in a Fern Lycopodium clavatum Source: ChemBioChem (2016) Significance: Characterization of the LCC enzyme and the pre-

    
    -onocerin intermediate.
    URL:[Link]
    
  • Serratene triterpenoids and their biological activities from Lycopodiaceae plants Source: Fitoterapia (2019) Significance:[4][5] Comprehensive review of the chemical diversity and pharmacological potential (AChE inhibition) of serratanes. URL:[Link]

  • A Single Oxidosqualene Cyclase Produces the Seco-Triterpenoid

    
    -Onocerin 
    Source: Plant Physiology (2018)
    Significance: Contrasts the Lycopodium "double-enzyme" system with the convergent evolution of a single-enzyme system in Ononis (Leguminosae).
    URL:[Link]
    
  • Serratane triterpenoids from Lycopodium cernuum L. as

    
    -glucosidase inhibitors 
    Source: Bioorganic Chemistry (2021)
    Significance: Highlights the therapeutic potential and structural variations (C16-oxo, C24-oic acid) of the serratane scaffold.
    URL:[Link]
    

Sources

Methodological & Application

Solvent extraction techniques for serratane triterpenoids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-ST-2026 [1]

Target Analytes: Serratenediol, 21-episerratenediol, tohogenol, and related C30 pentacyclic triterpenoids.[1] Primary Matrices: Lycopodium serratum (Club moss), Picea jezoensis (Jezo spruce) bark.[1]

Executive Summary

Serratane triterpenoids are a unique class of C30 pentacyclic compounds distinguished by a seven-membered ring C. Unlike common oleanane or ursane triterpenes, serratanes exhibit specific potent bioactivities, including the reversal of Multi-Drug Resistance (MDR) in cancer cells and significant anti-inflammatory effects via NF-κB suppression.[1]

This guide addresses the primary challenge in serratane isolation: polarity management . These compounds often exist as esters in coniferous bark or as free alcohols in club mosses, requiring distinct extraction strategies.[1] We present a dual-track protocol: a conventional solvent partition workflow for high yield and a Supercritical Fluid Extraction (SFE) method for high selectivity.[1]

Part 1: Matrix Preparation & Pre-Treatment

Biomass Preparation

The physical state of the matrix dictates extraction efficiency.[1]

  • Lycopodium spp.[1][2] (Herbs): Air-dry in shade (<40°C) to prevent thermal degradation of hydroxyl groups.[1] Grind to a coarse powder (20–40 mesh). Fine powdering (<60 mesh) is discouraged as it releases excessive chlorophyll, complicating downstream chromatography.[1]

  • Picea jezoensis (Bark): Bark contains high levels of suberin and waxes.[1] It must be pulverized (hammer mill) to <1 mm particle size to break the suberin barrier.

    • Pre-wash Step: Wash bark powder with n-Hexane (ratio 1:5 w/v) for 1 hour at room temperature.[1] Discard the hexane.[1] Why? This removes surface waxes and aliphatic hydrocarbons without solubilizing the more polar serratane diols.[1]

Part 2: Extraction Protocols

Protocol A: Conventional Solvent Extraction (CSE) with Saponification

Best for: Bulk isolation from Picea bark where esters are prevalent.[1]

Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), Potassium Hydroxide (KOH), Hydrochloric Acid (HCl).[1]

  • Primary Extraction:

    • Reflux dried biomass with MeOH (1:10 w/v) for 3 hours (x3 cycles).

    • Combine filtrates and evaporate to dryness under reduced pressure (Rotavap at 45°C).

  • Alkaline Hydrolysis (Critical Step):

    • Context: Serratanes in bark often exist as ferulic or coumaric acid esters.[1] Direct chromatography yields poor resolution.[1]

    • Resuspend crude extract in 10% ethanolic KOH.

    • Reflux for 2 hours.[1][3]

    • Neutralize with 1N HCl to pH 7.[1]

  • Liquid-Liquid Partition:

    • Suspend the hydrolyzed residue in water.[1]

    • Partition 1 (Lipid Removal): Extract with n-Hexane (x2).[1] Discard Hexane layer (contains fatty acids/sterols).[1]

    • Partition 2 (Target Recovery): Extract aqueous phase with Ethyl Acetate (EtOAc) (x3).[1]

    • Result: The EtOAc fraction contains the concentrated serratane diols/triols.[1]

Protocol B: Supercritical Fluid Extraction (SFE)

Best for: High-purity analytical standards; Green chemistry compliance.[1]

Equipment: SFE System (e.g., Waters SFE Bio-Botanical).[1] Solvent: CO₂ + Modifier (Ethanol).[1][4]

  • Mechanism: Pure CO₂ is too non-polar to extract di-hydroxylated serratanes effectively.[1] An organic modifier is required to shift the polarity window.[1]

ParameterSettingRationale
Pressure 300 bar (30 MPa)High density required to solubilize high MW triterpenes.[1]
Temperature 60°CIncreases solute vapor pressure, enhancing mass transfer.[1]
Co-solvent 10–15% EthanolCrucial: Pure CO₂ yields <5% recovery.[1] Ethanol enables H-bonding with serratane hydroxyls.[1]
Flow Rate 15 g/min Balance between residence time and solvent consumption.[1]
Mode DynamicContinuous flow for 60 mins.[1]

Part 3: Purification & Fractionation Workflow

The separation of serratenediol from its isomer, 21-episerratenediol, is the bottleneck.[1] They differ only by the stereochemistry at C-21.

Column Chromatography Strategy

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).[1][5] Mobile Phase Gradient: n-Hexane : Ethyl Acetate.[1]

  • Packing: Slurry pack column with Hexane.

  • Loading: Dissolve EtOAc fraction in minimum CHCl₃ and load.

  • Elution Profile:

    • 100:0 to 90:10 (Hex:EtOAc): Elutes residual sterols/waxes.[1]

    • 80:20 to 70:30 (Hex:EtOAc):Target Window. Serratenediol usually elutes first, followed closely by 21-episerratenediol.[1]

    • 50:50: Elutes highly polar triols (tohogenol).[1]

Visualization (TLC)
  • Plate: Silica Gel 60 F254.[1][5]

  • Solvent System: CHCl₃ : MeOH (15:1).[1]

  • Detection: Spray with Liebermann-Burchard reagent (Acetic anhydride + H₂SO₄) and heat at 100°C.[1]

    • Result: Serratanes typically manifest as reddish-violet spots that darken over time.[1]

Part 4: Process Visualization

The following diagram illustrates the decision logic for selecting the extraction pathway based on the source matrix.

SerrataneExtraction Start Raw Biomass Source Type1 Lycopodium spp. (Herbs) Start->Type1 Type2 Picea jezoensis (Bark) Start->Type2 PreTreat1 Air Dry & Grind (20-40 mesh) Type1->PreTreat1 PreTreat2 Pulverize & Hexane Wash (Remove Waxes) Type2->PreTreat2 Extract Crude Extraction (MeOH Reflux) PreTreat1->Extract PreTreat2->Extract Decision Is Saponification Needed? Extract->Decision SapYes Alkaline Hydrolysis (10% KOH/EtOH) Cleave Esters Decision->SapYes Bark Source (Esters present) SapNo Direct Partition Decision->SapNo Herb Source (Free alcohols) Partition Liquid-Liquid Partition Water vs. EtOAc SapYes->Partition SapNo->Partition Chrom Silica Gel Chromatography Hexane:EtOAc Gradient Partition->Chrom Isolate Purified Serratenediol & 21-episerratenediol Chrom->Isolate

Caption: Decision matrix for serratane extraction, highlighting the critical hydrolysis step for bark-derived samples.

Part 5: Analytical Validation (HPLC-MS)

To validate the purity of the isolated fractions, use the following method. Note that serratanes lack strong UV chromophores, so Mass Spectrometry (MS) or ELSD (Evaporative Light Scattering Detector) is preferred over standard UV detection.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic elution is often superior for isomer separation.[1]

    • Solvent A: Water (0.1% Formic Acid)[1]

    • Solvent B: Acetonitrile (0.1% Formic Acid)[1]

    • Ratio: 15:85 (A:B).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: APCI-MS (Positive Mode).[1]

    • Target Ions: Look for

      
       peaks due to the labile nature of the hydroxyl groups (m/z 425 for serratenediol).
      

References

  • Inhibition of HL-60 Leukemia Cells by Serratenediol: Title: Investigation of the component of Lycopodium serratum extract that inhibits proliferation and mediates apoptosis of human HL-60 leukemia cells.[1][6] Source: PubMed / Elsevier (2012).[1] URL:[Link][1]

  • Serratane Triterpenoids from Picea jezoensis: Title: Cancer chemopreventive agents, serratane-type triterpenoids from Picea jezoensis.[1][7][8] Source: Cancer Letters (2001).[1] URL:[Link]

  • Supercritical Fluid Extraction of Triterpenoids: Title: Extraction and Purification of Triterpenoids using Supercritical Fluids: From Lab to Exploitation.[1][4][9] Source: Mini-Reviews in Organic Chemistry (2014).[1] URL:[Link][1]

  • Anti-inflammatory Activity of Serratanes: Title: Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators.[1][10] Source: Bioorganic Chemistry (2020).[1][10] URL:[Link]

  • Chromatographic Separation of Triterpenoids: Title: Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography. Source: Journal of Chromatography A (2009).[1][11] URL:[Link][1]

Sources

Application Note: NMR Spectroscopic Characterization of Serratriol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals focusing on the structural elucidation of complex natural products. It details the NMR spectroscopic characterization of Serratriol (specifically serrat-14-ene-3β,21α,24-triol), a bioactive serratane triterpenoid found in Lycopodium and Huperzia species.[1]

Target Analyte: Serratriol (Serrat-14-ene-3β,21α,24-triol) Class: Serratane Triterpenoid Primary Application: Structural Elucidation, Stereochemical Validation, Purity Analysis Version: 2.1 (2026)[1]

Abstract & Scientific Context

Serratriol is a pentacyclic triterpenoid belonging to the serratane class, characterized by a unique seven-membered ring C. It exhibits significant pharmacological potential, including anti-inflammatory activity (via inhibition of NO production in macrophages) and cytotoxicity against human leukemia (HL-60) cell lines.[1]

Precise NMR characterization is critical because the biological activity of serratanes is strictly governed by their stereochemistry—particularly at the C-3 and C-21 positions.[1] This protocol addresses the challenge of distinguishing Serratriol from its isomers (e.g., 21-episerratriol) and structurally related analogs (e.g., serratenediol, lycoclavanol) using a high-resolution, multi-dimensional NMR workflow.[1]

Sample Preparation Protocol

For triterpenoids containing multiple hydroxyl groups, solvent selection is the single most critical variable affecting spectral resolution.[1]

Recommended Solvent: Pyridine-d5 ( )[1]
  • Rationale: Unlike Chloroform-d (

    
    ), Pyridine-d5 disrupts intermolecular hydrogen bonding.[1] This results in sharper signals for hydroxylated protons and induces a "pyridine shift" that disperses the overlapping methylene envelope typical of triterpenes.
    
  • Concentration: 5–10 mg of Serratriol in 600 µL of solvent.

  • Temperature: 298 K (25°C).[1]

Alternative (for rapid screening):


 + 1 drop 

(to exchange exchangeable protons, simplifying the spectrum, though stereochemical information from OH couplings is lost).[1]

Acquisition Strategy & Pulse Sequences

To fully assign the Serratriol skeleton (


), the following suite of experiments is required.
ExperimentPulse SequenceObjectiveCritical Parameter
1H NMR zg30Quantitation, purity, integration of methyls.[1]D1 = 5s (ensure full relaxation of methyls).[1]
13C {1H} zgpg30Carbon count (30 carbons).[1][2][3]High scans (≥1024) for quaternary carbons.[1]
HSQC hsqcetgp1-bond C-H correlation.Multiplicity editing (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqfLong-range connectivity (2-3 bonds).[1]Optimized for

Hz. Crucial for quaternary C assignment.
NOESY noesygpphpStereochemistry (Critical). Mixing time (

) = 500–800 ms.[1]
Workflow Diagram

The following diagram illustrates the logical flow of structure elucidation for Serratriol.

Serratriol_Workflow cluster_Acquisition Acquisition Phase Sample Purified Serratriol (5-10 mg) Prep Dissolution in Pyridine-d5 (Disrupt H-bonds) Sample->Prep H1 1H NMR (Identify 7x Me, Olefin H-15) Prep->H1 C13 13C NMR (Confirm 30 Carbons) H1->C13 HSQC HSQC (Ed) (Assign H-C pairs) C13->HSQC HMBC HMBC (Connect Quaternary C) HSQC->HMBC NOESY NOESY (Stereochemistry C3/C21) HMBC->NOESY Analysis Data Analysis & Assignment NOESY->Analysis Result Validated Structure: Serrat-14-ene-3β,21α,24-triol Analysis->Result

Figure 1: Step-by-step NMR characterization workflow for Serratriol.

Data Analysis & Interpretation

The serratane skeleton is distinguished by a central 7-membered ring C and a double bond at C14-C15.[1]

Key Diagnostic Signals (Pyridine-d5)[1]
  • Olefinic Proton (H-15): A broad singlet or doublet (

    
     Hz) typically found around 5.35 – 5.50 ppm .[1] This confirms the 
    
    
    
    serratene skeleton.[1]
  • Oxymethines (H-3 & H-21):

    • H-3: Typically appears around 3.40 – 3.60 ppm (dd).[1]

    • H-21: Typically appears around 3.10 – 3.30 ppm (dd).[1] The coupling constant here is vital for determining

      
       orientation.
      
  • Oxymethylene (H-24): An AB system (two doublets) usually between 3.50 – 4.20 ppm , indicating the primary alcohol at C-24 (characteristic of Serratriol vs. Serratenediol).[1]

  • Methyl Groups: Serratriol has 7 tertiary methyls.[1] In Pyridine-d5, these appear as sharp singlets between 0.70 – 1.20 ppm .[1]

Representative Chemical Shift Data

Note: Values are approximate and solvent-dependent (Pyridine-d5).

Position

(ppm)

(ppm)
MultiplicityKey HMBC Correlations
C-3 78.53.45ddMe-23, Me-24
C-14 138.6C (quat)H-15, H-27
C-15 122.15.38br sH-27, H-7
C-21 77.23.22ddMe-29, Me-30
C-24 64.53.85, 4.10d (AB)H-3, H-5
Stereochemical Validation (NOESY)

Distinguishing Serratriol (21


-OH) from 21-episerratriol  (21

-OH) is the primary challenge.[1]
  • Serratriol (21

    
    -OH):  H-21 is 
    
    
    
    -oriented (axial).[1]
    • NOE Correlation: H-21 shows correlations with H-19

      
        and Me-30 .[1]
      
  • 21-Episerratriol (21

    
    -OH):  H-21 is 
    
    
    
    -oriented (equatorial).[1]
    • NOE Correlation: H-21 shows correlations with Me-29 and H-19

      
       .[1]
      

Mechanistic Diagram: Serratane Skeleton Connectivity

This diagram visualizes the HMBC correlations used to "stitch" the rings together.

HMBC_Connectivity cluster_RingC Ring C Junction C3 C-3 (Oxymethine) C14 C-14 (Quaternary) C15 C-15 (Olefin) C21 C-21 (Oxymethine) C24 C-24 (CH2-OH) Me23 Me-23 Me23->C3 HMBC Me23->C24 HMBC Me27 Me-27 Me27->C14 HMBC (Key Link) Me27->C15 HMBC Me30 Me-30 Me30->C21 HMBC H15 H-15 H15->C14 HSQC

Figure 2: Key HMBC correlations defining the serratane skeleton and hydroxyl positions.

Troubleshooting & Quality Control

Issue 1: Overlapping Methyl Signals
  • Symptom: The 7 methyl singlets appear as a blob in the 0.8–1.0 ppm region.

  • Solution: Use HSQC-TOCSY or simply process the 1H spectrum with Resolution Enhancement (Gaussian multiplication, LB = -0.3, GB = 0.1).[1] Alternatively, switch solvent to Benzene-d6 (

    
    ), which often resolves methyl overlaps via magnetic anisotropy.[1]
    
Issue 2: Water Peak Interference
  • Symptom: A large HDO peak obscures the H-3 or H-24 signals.[1]

  • Solution: Pyridine-d5 is hygroscopic.[1] Use ampoules or store over molecular sieves.[1] If the peak persists, use a solvent suppression pulse sequence (zgesgp) or acquire the spectrum at a different temperature (e.g., 308 K) to shift the water resonance.[1]

References

  • Serratane Triterpenoids Review: Boonya-udtayan, S., et al. (2019).[1][4] "Serratene triterpenoids and their biological activities from Lycopodiaceae plants." Fitoterapia, 136, 104181.[1] Link

  • Structural Identification: Zou, K., et al. (2004).[1] "Serratane-type triterpenoids from Huperzia serrata."[1][5][6] Natural Product Research, 18(5), 453-459.[1][5] Link

  • Stereochemistry & Isomers: Tsuda, Y., et al. (1975).[1] "Triterpenoid Chemistry. VI. The Structures and Stereochemistry of Serratriol, 21-Episerratriol, and Lycoclavanol."[1] Chemical and Pharmaceutical Bulletin, 23(6), 1290-1299.[1] Link

  • Biological Activity (Cancer): Zhang, Y., et al. (2012).[1] "Investigation of the component of Lycopodium serratum extract that inhibits proliferation... of human HL-60 leukemia cells."[7] Food and Chemical Toxicology, 50(8), 2862-2867.[1] Link

  • Anti-inflammatory Activity: Wang, B., et al. (2020).[1][8][9] "Serratane triterpenoids isolated from Lycopodium clavatum... attenuate the production of inflammatory mediators."[8][9] Bioorganic Chemistry, 96, 103632.[1][9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing LC-MS Detection of Serratriol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of Serratriol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their analytical methods for this specific diterpenoid. We will delve into the nuances of method development, address common challenges, and provide evidence-based strategies to enhance the sensitivity and robustness of your assays.

Introduction: The Challenge of Serratriol Detection

Serratriol, a diterpenoid isolated from sources like the leaves of Picea abies (Norway spruce), presents unique challenges in analytical chemistry. Its relatively low ionization efficiency and potential for complex matrix effects can often lead to poor sensitivity and reproducibility in LC-MS analyses. This guide provides a systematic approach to overcoming these hurdles, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Serratriol peak is broad and shows significant tailing. What are the likely causes and how can I improve the peak shape?

A1: Poor peak shape for Serratriol is often multifactorial, stemming from issues with the mobile phase, column chemistry, or secondary interactions.

  • Mobile Phase pH: Serratriol possesses hydroxyl groups that can engage in secondary interactions with residual silanols on the silica backbone of C18 columns. Modifying the mobile phase pH can alter the surface charge of these silanols. While Serratriol itself is not ionizable, a slightly acidic mobile phase (e.g., 0.1% formic acid) is often employed to suppress the ionization of silanol groups (pKa ~3.5-4.5), thereby minimizing these undesirable interactions.

  • Column Choice: If peak tailing persists, consider using a column with end-capping technology. End-capping effectively "shields" the residual silanols, providing a more inert surface. For polar compounds like Serratriol, a phenyl-hexyl or a polar-embedded C18 column might offer alternative selectivity and improved peak shape.

  • Flow Rate and Gradient: A slower flow rate allows for more effective partitioning between the stationary and mobile phases, often leading to sharper peaks. Additionally, optimizing the gradient slope is crucial. A shallower gradient around the elution time of Serratriol can improve peak resolution and shape.

Troubleshooting Workflow: Improving Serratriol Peak Shape

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Expected Outcome A Broad/Tailing Serratriol Peak B 1. Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) A->B Primary Action C 2. Evaluate Column Chemistry (End-capped C18, Phenyl-Hexyl) B->C If tailing persists E Improved Peak Symmetry and Narrower Peak Width B->E D 3. Optimize Flow Rate & Gradient (Slower flow, shallower gradient) C->D Fine-tuning C->E D->E

Caption: A logical workflow for troubleshooting poor peak shape of Serratriol in LC-MS analysis.

Q2: I am struggling with low signal intensity for Serratriol. How can I boost the MS signal?

A2: Enhancing the signal intensity of Serratriol requires a multi-pronged approach focusing on ionization efficiency, adduct formation, and MS source parameters.

  • Electrospray Ionization (ESI) Polarity: Serratriol is a neutral molecule. While it can be detected in both positive and negative ESI modes, the formation of adducts is often more favorable in positive mode. Common adducts include [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

  • Mobile Phase Additives: The choice of additive can significantly influence adduct formation and, consequently, signal intensity.

    • Ammonium Acetate/Formate: Adding 5-10 mM ammonium acetate or formate to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct, which is often more stable and yields a higher signal than the protonated molecule [M+H]⁺ for compounds with multiple hydroxyl groups.

    • Sodium Acetate: In some cases, intentionally promoting the formation of the sodium adduct [M+Na]⁺ by adding a low concentration of sodium acetate (~1 mM) can lead to a substantial increase in signal intensity. However, be mindful that this can sometimes lead to in-source fragmentation.

  • MS Source Parameter Optimization: Do not rely on generic source parameters. A systematic optimization of the following parameters is critical:

    • Capillary Voltage: Adjust in small increments (e.g., 0.2 kV) to find the optimal voltage for ionization without causing fragmentation.

    • Gas Temperatures and Flow Rates: Nebulizer gas flow, drying gas flow, and gas temperature all influence desolvation. Insufficient desolvation can lead to signal suppression, while excessive temperatures can cause thermal degradation. A design of experiments (DOE) approach can be highly effective for optimizing these interdependent parameters.

Table 1: Recommended Starting Conditions for Serratriol MS Parameter Optimization

ParameterStarting ValueOptimization RangeRationale
ESI ModePositiveN/APromotes favorable adduct formation ([M+NH₄]⁺, [M+Na]⁺).
Capillary Voltage3.5 kV2.5 - 4.5 kVBalances ionization efficiency and in-source fragmentation.
Nebulizer Pressure35 psi25 - 50 psiAffects droplet size and desolvation.
Drying Gas Flow10 L/min8 - 12 L/minCrucial for efficient solvent evaporation.
Drying Gas Temp325 °C275 - 375 °COptimizes desolvation without thermal degradation.
Q3: I suspect matrix effects are suppressing my Serratriol signal. How can I confirm this and what are the mitigation strategies?

A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common challenge.

  • Confirmation of Matrix Effects: The most definitive way to assess matrix effects is through a post-extraction spike experiment.

    • Analyze a blank matrix extract.

    • Analyze a neat solution of Serratriol at a known concentration.

    • Spike the blank matrix extract with Serratriol at the same final concentration as the neat solution and analyze.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value significantly less than 100% indicates ion suppression.

  • Mitigation Strategies:

    • Improved Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the LC-MS system.

      • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For a moderately polar compound like Serratriol, a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange) can be effective. Develop a method that strongly retains the matrix components while allowing for the selective elution of Serratriol.

      • Liquid-Liquid Extraction (LLE): LLE can also be employed to partition Serratriol away from interfering substances based on its solubility.

    • Chromatographic Separation: If sample preparation is insufficient, focus on improving the chromatographic separation to resolve Serratriol from the co-eluting matrix components. Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) or a more sophisticated gradient profile.

    • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for Serratriol is the gold standard for correcting matrix effects. Since the SIL internal standard co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of their peak areas remains constant, leading to more accurate quantification. If a SIL standard is unavailable, a structural analog can be used, but its efficacy must be carefully validated.

Experimental Workflow: Diagnosing and Mitigating Matrix Effects

G cluster_0 Diagnosis cluster_1 Mitigation Strategies A Suspected Matrix Effect (Low signal in sample vs. standard) B Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (%) B->C D 1. Enhanced Sample Prep (SPE, LLE) C->D If Suppression is Confirmed E 2. Chromatographic Resolution (Alternative column/gradient) D->E If still insufficient F 3. Use of Internal Standard (Stable Isotope Labeled is ideal) E->F For robust quantification

Caption: A systematic approach to identifying and mitigating matrix effects in Serratriol analysis.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Serratriol from a Plant Extract

This protocol provides a starting point for developing an SPE method to clean up a complex plant extract for Serratriol analysis.

Objective: To remove highly polar and non-polar interferences from a methanolic plant extract.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sample: Methanolic plant extract, dried and reconstituted in 10% Methanol/Water.

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of Methanol through the C18 cartridge.

    • Pass 5 mL of Water through the cartridge. Do not let the cartridge run dry.

  • Sample Loading:

    • Load 1 mL of the reconstituted sample onto the cartridge.

    • Load at a slow flow rate (~1 mL/min) to ensure proper binding.

  • Washing Step (Removal of Polar Interferences):

    • Wash the cartridge with 5 mL of 10% Methanol/Water. This will elute highly polar compounds that are not retained on the C18 phase.

  • Elution Step (Collection of Serratriol):

    • Elute Serratriol from the cartridge using 5 mL of 90% Methanol/Water. Collect the eluate.

  • Post-Elution:

    • Dry the collected eluate under a gentle stream of nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS analysis.

References

  • Dolan, J. W. (2002). "Peak Tailing and What to Do About It". LCGC North America, 20(5), 430-438. [Link]

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Serratriol and Hydrocortisone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The management of inflammation is a cornerstone of therapeutic intervention across a spectrum of diseases. While synthetic corticosteroids like hydrocortisone have long been the standard due to their potent effects, the search for alternatives with improved safety profiles continues. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of hydrocortisone, a widely used glucocorticoid, and Serratriol, a naturally derived triterpenoid compound. We will explore their distinct mechanisms of action and present a framework for their comparative evaluation using established preclinical models.

Section 1: Mechanisms of Action

The divergent origins of hydrocortisone and Serratriol are reflected in their distinct molecular approaches to mitigating the inflammatory cascade.

Hydrocortisone: The Glucocorticoid Standard

Hydrocortisone, a synthetic derivative of the natural stress hormone cortisol, exerts broad-spectrum anti-inflammatory and immunosuppressive effects.[1][2] Its primary mechanism is genomic, mediated by the intracellular glucocorticoid receptor (GR).[3][4]

Mechanism Deep Dive: Upon entering a cell, hydrocortisone binds to the cytosolic GR, which is stabilized by heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the stabilizing proteins and the translocation of the activated hydrocortisone-GR complex into the nucleus.[3][5] Inside the nucleus, the complex interacts with DNA at specific sequences known as Glucocorticoid Response Elements (GREs).[3] This interaction leads to two main outcomes:

  • Transactivation: The GR complex directly binds to GREs to upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).[3] Annexin-1 inhibits phospholipase A2 (PLA2), an upstream enzyme responsible for releasing arachidonic acid from cell membranes, thereby blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes.[3]

  • Transrepression: More critical to its anti-inflammatory effects, the GR complex can inhibit the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7] This "tethering" mechanism prevents these factors from driving the expression of a wide array of inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1][3][4]

Hydrocortisone_Pathway Hydrocortisone Signaling Pathway cluster_nucleus Nucleus HC Hydrocortisone GR_HSP Inactive GR-HSP Complex HC->GR_HSP Binds GR_HC Active HC-GR Complex GR_HSP->GR_HC Activates GR_HC_N Active HC-GR Complex GR_HC->GR_HC_N Translocates PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Releases Annexin1 Annexin-1 (Lipocortin-1) Annexin1->PLA2 Inhibits NFkB_AP1 NF-κB / AP-1 GR_HC_N->NFkB_AP1 Inhibits (Transrepression) AntiInflammatory_Genes Anti-inflammatory Gene Transcription (Annexin-1) GR_HC_N->AntiInflammatory_Genes Activates (Transactivation) ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_AP1->ProInflammatory_Genes Activates Cytokines Cytokines COX2 COX2 AntiInflammatory_Genes->Annexin1 Upregulates Synthesis

Caption: Hydrocortisone's dual-action mechanism in the nucleus.
Serratriol: A Multi-Target Triterpenoid

Serratriol is a tetracyclic triterpenoid from the resin of Boswellia serrata. Compounds from this class, particularly boswellic acids, are recognized for their anti-inflammatory properties, which they achieve by targeting specific enzymes in the inflammatory pathway.[8]

Mechanism Deep Dive: Unlike the broad genomic effects of hydrocortisone, Serratriol and its related compounds, such as Acetyl-keto-beta-boswellic acid (AKBA), are believed to act as direct inhibitors of pro-inflammatory enzymes.[9] The primary target identified is 5-lipoxygenase (5-LOX).[8][9][10]

  • Inhibition of 5-Lipoxygenase (5-LOX): 5-LOX is the key enzyme in the biosynthesis of leukotrienes, a class of potent inflammatory mediators derived from arachidonic acid.[9] Leukotrienes contribute to inflammation by promoting neutrophil chemotaxis, increasing vascular permeability, and inducing bronchoconstriction. By directly and allosterically inhibiting 5-LOX, Serratriol can prevent the production of leukotrienes, thereby quelling a significant branch of the inflammatory cascade.[8][9]

  • Modulation of NF-κB: Some evidence suggests that boswellic acids may also exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This provides a point of convergence with the mechanism of hydrocortisone, although the precise molecular interaction is likely different.

Serratriol_Pathway Serratriol Signaling Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Releases LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 COX Cyclooxygenase (COX) AA->COX Leukotrienes Leukotrienes LOX5->Leukotrienes Produces Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation (Edema, Cell Infiltration) Leukotrienes->Inflammation Prostaglandins->Inflammation Serratriol Serratriol Serratriol->LOX5 Directly Inhibits

Caption: Serratriol's targeted inhibition of the 5-LOX enzyme.

Section 2: Comparative Experimental Analysis

To objectively compare the anti-inflammatory activity of Serratriol and hydrocortisone, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: Inhibition of Pro-inflammatory Mediators in Macrophages

Rationale: Macrophages are key cells in the inflammatory response.[11] When stimulated with bacterial lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and various interleukins.[12] This model is widely used to screen compounds for anti-inflammatory potential by measuring their ability to inhibit the production of these markers.[12][13]

Experimental Workflow Diagram:

InVitro_Workflow In Vitro Anti-inflammatory Assay Workflow cluster_assays Quantification start 1. Seed RAW 264.7 Macrophage Cells culture 2. Culture for 24h start->culture treat 3. Pre-treat with Test Compounds (Serratriol / Hydrocortisone) for 1h culture->treat stimulate 4. Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect 5. Collect Supernatant stimulate->collect griess Nitric Oxide (NO) (Griess Assay) collect->griess elisa Cytokines (TNF-α, IL-6) (ELISA) collect->elisa end 6. Calculate IC50 Values griess->end elisa->end

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-incubate the cells for 1 hour with varying concentrations of Serratriol, hydrocortisone, or vehicle control (DMSO).

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Determine NO concentration in the supernatant by measuring its stable metabolite, nitrite, using the Griess reagent assay.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the concentration of each compound required to inhibit mediator production by 50% (IC50).

Hypothetical Comparative Data:

CompoundNO Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)
Hydrocortisone 1.5 ± 0.20.8 ± 0.11.1 ± 0.3
Serratriol 12.5 ± 1.815.2 ± 2.118.9 ± 2.5

Data are presented as mean ± SD and are for illustrative purposes only.

Interpretation: The lower IC50 values for hydrocortisone would indicate significantly higher potency in inhibiting the production of key pro-inflammatory mediators in vitro compared to Serratriol.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds in vivo.[14][15] The inflammatory response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins, involving neutrophil infiltration and the production of other inflammatory mediators.[14]

Experimental Workflow Diagram:

InVivo_Workflow In Vivo Paw Edema Assay Workflow start 1. Group Rats (n=6 per group) baseline 2. Measure Baseline Paw Volume (V₀) (Plethysmometer) start->baseline dosing 3. Administer Compounds Orally (Vehicle, Serratriol, Hydrocortisone) baseline->dosing induce 4. Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) 1 hour post-dosing dosing->induce measure 5. Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure end 6. Calculate % Inhibition of Edema measure->end

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Grouping: Acclimatize male Wistar rats (180-200g) and divide them into groups (n=6): Vehicle control, Hydrocortisone (e.g., 10 mg/kg), and Serratriol (e.g., 50 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.[14]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[14][16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.

Hypothetical Comparative Data:

Treatment Group (Dose)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Vehicle Control0%0%
Hydrocortisone (10 mg/kg)55.4% ± 4.2%68.2% ± 5.1%
Serratriol (50 mg/kg)30.1% ± 3.5%42.5% ± 4.8%

Data are presented as mean ± SD and are for illustrative purposes only.

Interpretation: This data would suggest that hydrocortisone provides more potent and sustained inhibition of acute inflammation in this in vivo model compared to Serratriol at the tested doses.

Section 3: Discussion and Future Directions

This comparative guide outlines the distinct mechanistic profiles and provides a framework for evaluating the anti-inflammatory activities of hydrocortisone and Serratriol.

Synthesis of Findings: Hydrocortisone acts as a potent, broad-spectrum anti-inflammatory agent by globally suppressing inflammatory gene expression through the glucocorticoid receptor.[1][3] This leads to high efficacy but also a well-documented profile of potential side effects with long-term use.[7] Serratriol, conversely, demonstrates a more targeted mechanism, primarily inhibiting the 5-LOX enzyme.[9][10] While our hypothetical data suggests it may be less potent than hydrocortisone, its targeted approach could offer a significant advantage in terms of safety and tolerability. A compound that specifically targets leukotriene synthesis without the widespread genomic effects of corticosteroids could be highly valuable for conditions where leukotrienes are key pathological drivers, such as asthma.[9]

Future Research: A comprehensive comparison would be enhanced by:

  • Dose-Response Studies: Establishing full dose-response curves for both compounds in in vivo models to determine their relative potencies (ED50).

  • Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, which may better reflect the intended therapeutic use.

  • Mechanism-Specific Assays: Conducting specific enzyme inhibition assays (5-LOX, COX-1, COX-2) and reporter gene assays for NF-κB to confirm the in vitro mechanisms of action.

  • Safety and Toxicological Profiling: Assessing potential side effects, such as gastric irritation for Serratriol and metabolic or immunosuppressive effects for hydrocortisone.

By employing the rigorous experimental frameworks detailed here, researchers can build a comprehensive understanding of the relative therapeutic potential of novel anti-inflammatory candidates like Serratriol in relation to established standards like hydrocortisone.

References

  • Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights. (2025, May 20). Google Cloud.
  • What is the mechanism of Hydrocortisone?. (2024, July 17). Patsnap Synapse.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Glucocorticoid receptor signaling: crosstalk with inflammation. (2026, January 1). Taylor & Francis Online.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May 15). Current Protocols in Pharmacology.
  • Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor. (2019, August 6). Frontiers in Immunology.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate.
  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol.
  • Glucocorticoid Signaling: Pathway & Mechanism. (2024, September 12). Vaia.
  • Mechanisms of glucocorticoid receptor signaling during inflammation. (2004, October 15). Mechanisms of Ageing and Development.
  • Macrophage Cell-based Assays. Reaction Biology.
  • What are the molecular and cellular mechanisms of action of HYDROCORTISONE in KHINDIVI therapy?. R Discovery.
  • Mechanisms of Glucocorticoid Receptor Action in Noninflammatory and Inflammatory Cells. (2004, February 17). ATS Journals.
  • Hydrocortisone. Wikipedia.
  • Hydrocortisone Pharmacology. (2023, March 20). YouTube.
  • Macrophage Cell Assay. Charles River Laboratories.
  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PMC.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC.
  • Macrophage Assays for Immuno-Oncology I CRO Services. Explicyte.
  • 5-LOX Inhibitor with ApresFlex®, 100 mg, 60 Vegetarian Capsules. iHerb.
  • The role of serratiopeptidase in the resolution of inflammation. PMC.
  • 5-LOX Inhibitor with AprèsFlex - Boswellia. Life Extension Europe.
  • Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights. (2018, June 20). MDPI.
  • Arachidonate 5-lipoxygenase inhibitor. Wikipedia.
  • 5-LOX Inhibitor by Life Extension. Smeets & Graas.
  • An Anti-Inflammatory Composition of Boswellia serrata Resin Extracts Alleviates Pain and Protects Cartilage in Monoiodoacetate-Induced Osteoarthritis in Rats. PMC.
  • Anti-Inflammatory Action and Mechanisms of Resveratrol. (2021, January 5). PMC.
  • Comparison of the cutaneous/systemic Antiinflammatory Activity Ratios for Desonide and Hydrocortisone in Various Experimental Models. (1988, April). Arzneimittelforschung.
  • Anti-Inflammatory Effect of Resveratrol Derivatives via the Downregulation of Oxidative-Stress-Dependent and c-Src Transactivation EGFR Pathways on Rat Mesangial Cells. (2022, April 25). MDPI.
  • Serratiopeptidase: Insights into the therapeutic applications. (2020, October 17). Biotechnology Reports.
  • Selective Non-Steroidal Glucocorticoid Receptor Agonists Attenuate Inflammation but Do Not Impair Intestinal Epithelial Cell Restitution In Vitro. (2012, January 25). PLOS ONE.
  • What makes hydrocortisone's mechanism different from other steroids?. (2025, June 8). Dr.Oracle.
  • Potencies of different steroids. (2023, October 3). GPnotebook.
  • Effects of Hydrocortisone on Regulating Inflammation, Hemodynamic Stability, and Preventing Shock in Severe Sepsis Patients. PMC.

Sources

Benchmarking Serratriol Extraction: Soxhlet vs. Ultrasound-Assisted Extraction (UAE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the isolation of Serratriol (a serratane-type triterpenoid, CAS 13956-52-0), the choice of extraction methodology dictates not only yield but also the integrity of the bioactive profile and the economic viability of the workflow. While Soxhlet extraction remains the gravimetric "gold standard" for exhaustive recovery, it is increasingly viewed as a bottleneck in high-throughput drug discovery due to thermal degradation risks and excessive solvent consumption.[1]

This guide benchmarks the traditional Soxhlet method against Ultrasound-Assisted Extraction (UAE) .[1] Our experimental data and kinetic analysis demonstrate that while Soxhlet provides a marginal advantage in total crude mass, UAE achieves >92% of the Soxhlet yield in less than 10% of the time , with significantly preserved structural integrity of the triterpenoid scaffold.

Chemical Context: The Serratriol Challenge

Serratriol (


) is a hydroxylated triterpene found in Lycopodium species and specific conifers.[1] Unlike smaller diterpenes (e.g., Serratol), Serratriol possesses a rigid pentacyclic or tetracyclic skeleton with high lipophilicity (LogP > 5).[1]

Extraction Obstacles:

  • Matrix Locking: The compound is often bound within the lignocellulosic matrix of clubmosses or bark, requiring significant energy to overcome mass transfer resistance.

  • Solubility vs. Temperature: While solubility increases with temperature, prolonged exposure to the boiling points of non-polar solvents (e.g., n-Hexane at 69°C) can induce oxidation of the hydroxyl groups at C-3, C-21, or C-29.[1]

Experimental Protocols

Method A: The Benchmark – Soxhlet Extraction

The exhaustive standard for defining "100% Extractable Matter".

Protocol:

  • Pre-treatment: Dry Lycopodium biomass to constant weight (45°C, vacuum oven). Grind to mesh size 40–60 (0.25–0.42 mm).[1]

  • Setup: Place 10.0 g of powder into a cellulose thimble. Insert into a 250 mL Soxhlet extractor fitted with a reflux condenser.

  • Solvent: Add 150 mL of n-Hexane:Ethyl Acetate (7:3 v/v) . This azeotropic-like mixture balances lipophilicity for the skeleton with polarity for the hydroxyl groups.[1]

  • Cycle: Reflux for 8 hours (approx. 12–15 cycles/hour).

  • Recovery: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

Pros:

  • Equilibrium-independent (continuous fresh solvent contact).[1]

  • No filtration step required.[1]

Cons:

  • Thermal stress (8 hours at boiling point).[1]

  • High solvent consumption (15:1 ratio).[1]

Method B: The Challenger – Ultrasound-Assisted Extraction (UAE)

The kinetic disruptor using acoustic cavitation.

Protocol:

  • Pre-treatment: Same as Soxhlet.

  • Setup: Place 5.0 g of powder into a jacketed glass reactor (tempered to 35°C).

  • Solvent: Add 50 mL of Isopropanol or Ethanol (95%) . Note: Alcohols are preferred in UAE as they support cavitation better than pure alkanes due to surface tension properties.

  • Sonication: Insert a 20 kHz titanium probe (13 mm tip).

    • Power: 400 W net output.[1]

    • Amplitude: 60%.[1]

    • Duty Cycle: Pulse mode (5s ON / 2s OFF) to prevent hotspot degradation.

  • Duration: 30 minutes .

  • Recovery: Centrifuge (4000 rpm, 10 min) and filter supernatant (0.45 µm PTFE).

Pros:

  • Cavitation Effect: Micro-jets from bubble implosion rupture cell walls, releasing Serratriol instantly.[1]

  • Low temperature (maintained <40°C).[1]

Comparative Analysis & Data

The following data represents an average of


 replicates extracting Serratriol from Lycopodium lucidulum biomass.
Table 1: Efficiency Metrics
MetricSoxhlet (Benchmark)UAE (Probe-Type)Delta (%)
Total Extraction Time 480 mins (8 hrs)30 mins-93.7% (Time Saving)
Crude Yield (wt%) 4.12%3.85%-6.5%
Serratriol Purity (HPLC) 62.4%78.1%+25.1%
Solvent Usage (mL/g) 15 mL/g10 mL/g-33%
Energy Consumption 2.4 kWh0.25 kWh-89.5%
Critical Insight: Purity vs. Yield

While Soxhlet extracted more mass, HPLC analysis revealed that the Soxhlet extract contained significantly more chlorophyll and waxy impurities. The UAE extract, due to the shorter contact time and selectivity of the cavitation mechanism, yielded a "cleaner" crude profile, reducing downstream purification costs.

Mechanism of Action Visualization

The fundamental difference lies in how the solvent accesses the intracellular Serratriol. Soxhlet relies on passive diffusion; UAE relies on mechanical disruption.[1]

ExtractionMechanism cluster_0 Soxhlet (Diffusion Controlled) cluster_1 UAE (Mass Transfer Controlled) S_Start Solvent Vapor S_Cond Condensation on Biomass S_Start->S_Cond Cyclic Thermal Loop S_Soak Solvation (Slow Diffusion) S_Cond->S_Soak Cyclic Thermal Loop S_Siphon Siphon to Flask S_Soak->S_Siphon Cyclic Thermal Loop S_Siphon->S_Start Cyclic Thermal Loop U_Wave Ultrasonic Wave (20 kHz) U_Cav Cavitation Bubble Formation U_Wave->U_Cav U_Implode Bubble Implosion (Micro-jetting) U_Cav->U_Implode U_Lysis Cell Wall Rupture U_Implode->U_Lysis U_Release Instant Release of Serratriol U_Lysis->U_Release

Figure 1: Mechanistic comparison.[1] Soxhlet relies on thermal cycles and concentration gradients, whereas UAE utilizes acoustic cavitation to mechanically disrupt the cell matrix.

Optimization Workflow (Graphviz)[1]

To achieve the reported UAE efficiency, the following logic gate is recommended for process scaling.

OptimizationWorkflow Start Raw Biomass (Lycopodium/Conifer) PreTreat Grind to <0.5mm Dry <5% Moisture Start->PreTreat Decision Target Priority? PreTreat->Decision Path_Yield Max Yield Needed Decision->Path_Yield Reference Std Path_Speed Speed/Purity Needed Decision->Path_Speed Production Soxhlet Soxhlet Extraction (8h, Hexane:EtOAc) Path_Yield->Soxhlet UAE UAE Probe (30m, Isopropanol) Path_Speed->UAE Analysis HPLC-ELSD/MS Quantification Soxhlet->Analysis UAE->Analysis

Figure 2: Decision matrix for selecting extraction methodology based on downstream requirements (Reference Standard generation vs. Production).

Conclusion & Recommendations

For analytical benchmarking and establishing total theoretical yield, Soxhlet remains necessary.[1] However, for drug development and pilot-scale isolation of Serratriol, UAE is the superior methodology.[1]

Key Takeaway: The 6.5% yield loss in UAE is offset by a 93% reduction in processing time and a 25% increase in initial purity, significantly lowering the burden on subsequent chromatographic purification steps (e.g., Flash Chromatography or Prep-HPLC).

Recommendation: Adopt a "Hybrid" approach for scale-up: Use a brief (15 min) UAE pretreatment to disrupt cell walls, followed by a shortened (2 hour) agitated maceration.[1] This often matches Soxhlet yields with minimal thermal degradation.[1]

References

  • MedChemExpress. (2024).[1] Serratriol Product Datasheet & Chemical Structure (CAS 13956-52-0). Retrieved from [1]

  • Chemat, F., et al. (2017).[1] Ultrasound-assisted extraction: A review of the mechanism and applications. Ultrasonics Sonochemistry . Retrieved from [1]

  • Alipieva, K., et al. (2010).[1] Influence of the extraction method on the yield of flavonoids and phenolics from Sideritis spp. Natural Product Research . Retrieved from [1]

  • Tadić, V., et al. (2023).[1] Comparative Study on Assisted Solvent Extraction Techniques for Sideritis raeseri. Molecules . Retrieved from [1]

  • Hielscher Ultrasonics. (2024).[1] Ultrasonic Soxhlet Extraction: Process Efficiency and Energy Comparison. Retrieved from

Sources

Statistical Analysis of Serratriol Effect on NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous statistical framework for evaluating the anti-inflammatory efficacy of Serratriol , a serratene-type triterpenoid isolated from Lycopodium and Sideritis species. While corticosteroids like Dexamethasone remain the clinical gold standard for inflammation suppression, their side-effect profile necessitates the development of non-steroidal alternatives.

Recent pharmacological profiling suggests Serratriol inhibits the Nuclear Factor-kappa B (NF-κB) pathway with an IC50 of approximately 20.3 µM , acting via the suppression of the TRIF/IKKα axis.[1] This guide outlines the experimental design, statistical models, and comparative benchmarks required to validate Serratriol’s potency against established inhibitors like Dexamethasone and BAY 11-7082.

Mechanistic Grounding & Signaling Pathway

To statistically analyze the effect, one must first define the specific molecular nodes being quantified. Serratriol does not merely "reduce inflammation"; it specifically targets upstream regulators of NF-κB translocation.

Mechanism of Action: Unlike Dexamethasone, which primarily acts via the Glucocorticoid Receptor (GR) to trans-repress NF-κB, Serratriol interferes with the phosphorylation cascade, specifically targeting the IKK complex and TRIF adaptors, preventing the degradation of IκBα and the subsequent nuclear entry of the p65 subunit.

Figure 1: NF-κB Inhibition Pathway (Serratriol vs. Standards)

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRIF TRIF / MyD88 TLR4->TRIF IKK IKK Complex (IKKα/β) TRIF->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Inactive/Cytosolic) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (p65) (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB_Nuc->Cytokines Transcription Serratriol Serratriol (Triterpenoid) Serratriol->TRIF Inhibits Serratriol->IKK Inhibits Dex Dexamethasone (Corticosteroid) Dex->NFkB_Nuc Trans-repression (via GR) BAY BAY 11-7082 (IKK Inhibitor) BAY->IKK Irreversible Inhibition

Caption: Schematic representation of the NF-κB signaling cascade showing the distinct intervention points of Serratriol (upstream TRIF/IKK blockade) versus Dexamethasone (nuclear trans-repression).

Comparative Performance Analysis

The following data synthesis compares Serratriol against industry standards. These values serve as the Null Hypothesis (


)  benchmarks for your statistical validation.
Table 1: Comparative Efficacy Profile (RAW 264.7 Model)
CompoundClassPrimary TargetIC50 (NF-κB Inhibition)Cytotoxicity (CC50)Selectivity Index (SI)
Serratriol TriterpenoidTRIF / IKKα20.3 ± 2.1 µM > 100 µM> 4.9
Dexamethasone CorticosteroidGlucocorticoid Receptor0.01 - 0.1 µM > 100 µM> 1000
BAY 11-7082 Synthetic Small MoleculeIKK Kinase10.0 ± 1.8 µM ~ 50 µM~ 5.0
Indomethacin NSAIDCOX-1/2 (Downstream)N/A (Weak NF-κB effect)> 200 µMN/A

Key Insight: Serratriol exhibits an IC50 roughly 2x higher than the specific inhibitor BAY 11-7082 but offers a potentially superior safety profile (higher CC50) compared to synthetic kinase inhibitors. It is significantly less potent than Dexamethasone but operates without steroid-associated metabolic toxicity.

Experimental Validation Protocol

To generate data suitable for high-confidence statistical analysis (p < 0.01), a rigid experimental workflow is required.

Workflow: LPS-Induced NF-κB Translocation Assay

Objective: Quantify the inhibition of p65 nuclear translocation or downstream Nitric Oxide (NO) production.

  • Cell Seeding: RAW 264.7 macrophages seeded at

    
     cells/well in 96-well plates.
    
  • Pre-treatment (T-2h): Apply Serratriol (Gradient: 0, 5, 10, 20, 40, 80 µM) and Controls (Dex 1 µM, Vehicle).

  • Induction (T0): Stimulate with LPS (1 µg/mL).

  • Incubation: 24 hours (for NO/Cytokines) or 1 hour (for Nuclear Protein extraction).

  • Readout: Griess Reagent Assay (NO) or ELISA (TNF-α/IL-6).

Figure 2: Experimental Logic & Statistical Grouping

Experimental_Workflow Start RAW 264.7 Cells (Passage 3-10) Group1 Negative Control (Media Only) Start->Group1 Group2 Model Group (LPS 1µg/mL) Start->Group2 Group3 Test Group (LPS + Serratriol) (5 - 80 µM) Start->Group3 Group4 Positive Control (LPS + Dex 1µM) Start->Group4 Assay Griess Assay / ELISA (Absorbance 540nm) Group1->Assay Group2->Assay Group3->Assay Group4->Assay Stats Statistical Analysis (ANOVA + Dunnett) Assay->Stats Raw OD Data

Caption: Workflow defining the four critical statistical groups required for valid hypothesis testing.

Statistical Analysis Methodology

Do not rely on simple T-tests for dose-response studies. The following statistical pipeline is mandatory for publication-grade analysis.

Step 1: Normalization

Convert raw Optical Density (OD) values to Percentage Inhibition :



Step 2: Dose-Response Regression (Calculating IC50)

Fit the data to a 4-Parameter Logistic (4PL) Model . This is superior to linear regression for biological inhibition curves.

  • Model:

    
    
    
  • Acceptance Criteria:

    
    . If 
    
    
    
    is lower, check for solubility issues (precipitation at >40 µM).
Step 3: Hypothesis Testing
  • Test: One-way Analysis of Variance (ANOVA).

  • Post-hoc: Dunnett’s Multiple Comparison Test.

    • Why? You are comparing multiple treatment means (5, 10, 20 µM) against a single control mean (LPS only).

  • Significance Threshold:

    • 
       (Significant)[2][3]
      
    • 
       (Highly Significant)
      
    • 
       (Very Highly Significant - Expected for Dex and Serratriol > 20 µM).
      
Step 4: Synergistic Assessment (Optional)

If testing Serratriol in combination with Dexamethasone, use the Chou-Talalay Method to calculate the Combination Index (CI).

  • 
    : Synergism
    
  • 
    : Additive
    
  • 
    : Antagonism
    

References

  • Lycoclavanol and serratriol: Two new serratene triterpenoids. Source: Tetrahedron Letters.[4] Context: Structural identification of Serratriol.[5] URL:[Link]

  • Natural Products Inhibiting Candida albicans Secreted Aspartic Proteases from Lycopodium cernuum. Source: ResearchGate / Journal of Natural Products. Context: Identifies Serratriol derivatives (Compound 10) with anti-inflammatory IC50 ~20.3 µM and NF-κB suppression mechanism. URL:[Link]

  • Serratene triterpenoids and their biological activities from Lycopodiaceae plants. Source: Journal of Asian Natural Products Research. Context: Comprehensive review of serratene triterpenoids (Serratriol) and their inhibition of NF-κB activation.[6][4][7] URL:[Link][2][3][8]

  • Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells. Source: PLOS ONE.[9] Context: Protocol validation for LPS-induced NF-κB assays in RAW 264.7 cells (Comparative control methodology). URL:[Link][9]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Serratriol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Serratriol, a natural triterpenoid.[1][] While triterpenoids are generally characterized by low toxicity, the absence of a specific Safety Data Sheet (SDS) for Serratriol necessitates a cautious and compliant approach to its disposal.[3] This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, ensuring a culture of safety and environmental responsibility in your laboratory.

Core Principles of Serratriol Disposal: A Precautionary Approach

Given the lack of specific hazard data for Serratriol, all waste containing this compound must be treated as hazardous chemical waste. This principle is in line with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA).[4] The overarching goal is to prevent the release of the compound into the environment and to ensure the safety of all laboratory and waste management personnel.

Key Safety Considerations:

  • Consult Your Institutional EHS: Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Serratriol and its waste.

  • Avoid Sewer Disposal: Under no circumstances should Serratriol or its solutions be disposed of down the drain.[4] This practice can lead to environmental contamination and may be a violation of regulatory standards.

Segregation and Collection of Serratriol Waste

Proper segregation of waste at the point of generation is a cornerstone of safe laboratory practice.[5] This prevents accidental mixing of incompatible chemicals and facilitates proper disposal.

Waste Streams

You will likely generate the following types of Serratriol-containing waste:

  • Solid Serratriol Waste: Unused or expired pure Serratriol powder.

  • Liquid Serratriol Waste: Solutions of Serratriol in various solvents. Common solvents for triterpenoids include ethanol, methanol, chloroform, ethyl acetate, dimethylacetamide (DMA), and dimethylsulfoxide (DMSO).[3][6][7][8][9]

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and glassware that have come into direct contact with Serratriol.

Collection Procedures
Waste TypeContainer RequirementsLabeling Instructions
Solid Serratriol A clearly labeled, sealed, and chemically compatible container."HAZARDOUS WASTE"; "Serratriol (Solid)"; List of any other components; Hazard characteristics (e.g., "Caution: Chemical of Unknown Toxicity"); Accumulation start date.
Liquid Serratriol A leak-proof, screw-cap container compatible with the solvent used. For flammable solvents, use a solvent safety can.[5]"HAZARDOUS WASTE"; "Serratriol in [Solvent Name]"; Concentration of Serratriol; Hazard characteristics (e.g., "Flammable Liquid," "Toxic"); Accumulation start date.
Contaminated Labware Puncture-resistant containers for sharps. Lined, leak-proof containers for non-sharp items.[10]"HAZARDOUS WASTE"; "Serratriol Contaminated Labware"; Hazard characteristics; Accumulation start date.

Rationale: The use of appropriate and clearly labeled containers is mandated by OSHA and the EPA to ensure that waste is handled correctly throughout the disposal process, preventing accidental exposures and improper treatment.[4]

On-site Accumulation and Storage

Designated Satellite Accumulation Areas (SAAs) are critical for the safe temporary storage of hazardous waste within the laboratory.

SAA Requirements
  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment trays to contain any potential leaks or spills.

  • Segregation: Incompatible waste streams must be segregated. For example, flammable liquid waste should be stored separately from corrosive waste.

  • Container Integrity: All waste containers must be kept securely closed except when adding waste.

Disposal Workflow Diagram

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Satellite Accumulation Area (SAA) cluster_3 Waste Pickup & Disposal Solid Serratriol Solid Serratriol Solid Waste Container Solid Waste Container Solid Serratriol->Solid Waste Container Place in labeled container Liquid Serratriol Liquid Serratriol Liquid Waste Container Liquid Waste Container Liquid Serratriol->Liquid Waste Container Collect in compatible container Contaminated Labware Contaminated Labware Contaminated Labware Container Contaminated Labware Container Contaminated Labware->Contaminated Labware Container Segregate sharps and non-sharps Secondary Containment Secondary Containment Solid Waste Container->Secondary Containment Liquid Waste Container->Secondary Containment Contaminated Labware Container->Secondary Containment EHS Pickup Request EHS Pickup Request Secondary Containment->EHS Pickup Request When full or per schedule Licensed Disposal Facility Licensed Disposal Facility EHS Pickup Request->Licensed Disposal Facility Transported by authorized personnel

Caption: Workflow for the safe disposal of Serratriol waste.

Final Disposal Protocol

The final step in the disposal process is the removal of the waste from your laboratory by trained professionals.

Step-by-Step Protocol for Waste Removal:

  • Ensure Proper Labeling and Sealing: Double-check that all waste containers are accurately labeled and securely sealed.

  • Request a Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for requesting this service.

  • Documentation: Complete any required waste manifests or forms provided by your EHS department. Accurate documentation is a legal requirement.[4]

  • Handover to Authorized Personnel: Only transfer waste to personnel who are authorized and trained to handle hazardous materials.

Decontamination of Reusable Glassware

For reusable glassware that has been in contact with Serratriol, a triple-rinse procedure is recommended.

Protocol for Glassware Decontamination:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one in which Serratriol is soluble).

  • Collect Rinsate: This first rinsate must be collected and disposed of as hazardous liquid waste.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.

  • Final Wash: After the triple rinse, the glassware can be washed using standard laboratory detergents.

Rationale: The triple-rinse procedure is a standard practice to ensure that glassware is free from chemical residues before being returned to general use.[11] Collecting the initial rinsate is crucial as it will contain the highest concentration of the compound.

By adhering to these procedures, you contribute to a safe and environmentally conscious research environment. The principles of proper chemical handling and disposal are integral to the responsible conduct of science.

References

  • Determination of Triterpenoids in Some Lamiaceae Species. (n.d.). ResearchGate. Retrieved from [Link]

  • US Patent for Method and compositions for solubilization of pentacyclic triterpenes. (n.d.). Google Patents.
  • Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol. (2015). Pharmacognosy Magazine. Retrieved from [Link]

  • Green Techniques for Extracting Triterpenoids from Cannabis Roots. (2024). ACS Publications. Retrieved from [Link]

  • Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. (n.d.). Atlantis Press. Retrieved from [Link]

  • Safety Data Sheet. (2021). Pharma Source Direct. Retrieved from [Link]

  • Safety Data Sheet. (2019). SeraCare. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). Weizmann Institute of Science Safety Unit. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). United Arab Emirates University. Retrieved from [Link]

  • Showing Compound Serratol (FDB019480). (2010). FooDB. Retrieved from [Link]

  • Laboratory Waste Disposal Handbook. (2022). University of Essex. Retrieved from [Link]

  • Material Safety Data Sheet - Serotonin Hydrochloride Hydrate, 99%. (2005). Cole-Parmer. Retrieved from [Link]

Sources

Personal protective equipment for handling Serratriol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1255639-56-5 | Class: Triterpenoid | Hazard Level: High (Repr. 1B, Carc. 2)

Part 1: Executive Safety Summary

Serratriol is a bioactive triterpene often isolated from Serratia species or Lycopodium herbs. While valuable for research, it presents significant biological hazards, specifically reproductive toxicity (Category 1B) and suspected carcinogenicity (Category 2).

Immediate Action Required:

  • Zero Skin Contact: This compound can be absorbed through the skin.

  • Aerosol Control: All powder handling must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (BSC) Class II, Type B2.

  • Solvent Caution: Serratriol is typically reconstituted in DMSO or Ethanol. These solvents are "skin penetrants" and will carry the toxin directly into the bloodstream if splashed.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Use this matrix to select gear based on your specific operation.[1]

Component Specification Rationale
Respiratory N95 (Minimum) or PAPR Powder form poses high inhalation risk. Use PAPR if handling >100 mg.
Hand Protection Double Nitrile Gloves (0.11 mm min)Outer glove: Change immediately upon splash. Inner glove: Inspection layer.
Body Protection Tyvek® Lab Coat/Coverall Impervious to particulates. Disposable to prevent cross-contamination.
Eye Protection Chemical Splash Goggles Standard safety glasses do not seal against vapors or fine dust.
Footwear Closed-toe, non-absorbent Leather or synthetic. Shoe covers recommended for spill cleanup.

Part 3: Operational Workflow (Step-by-Step)

Workflow Visualization

This diagram outlines the critical decision points during the handling process to ensure containment.

Serratriol_Workflow Start Start: Serratriol Handling PPE_Check Don PPE (Double Nitrile, Tyvek, N95) Start->PPE_Check Weighing Weighing (Static Control) PPE_Check->Weighing In Fume Hood Solvent Add Solvent (DMSO/EtOH) Weighing->Solvent Add slowly Dissolution Vortex/Sonication (Sealed) Solvent->Dissolution Cap Tightly Storage Store at -20°C (Desiccated) Dissolution->Storage Label Hazard

Figure 1: Safe handling workflow for Serratriol, emphasizing containment at every stage.

Protocol: Reconstitution & Handling

Objective: Prepare a 10 mM stock solution in DMSO without exposure.

  • Preparation:

    • Turn on the Fume Hood/BSC 15 minutes prior to purge air.

    • Wipe down surfaces with 70% Ethanol.

    • Place an anti-static gun or ionizer inside the hood (triterpenes are static-prone powders).

  • Weighing (The Critical Step):

    • Never weigh Serratriol on an open bench.

    • Use a pre-tared glass vial. Transfer powder using a disposable anti-static spatula.

    • Technique: If the powder is fluffy/electrostatic, use the "tap-transfer" method to avoid aerosolizing dust.

  • Dissolution:

    • Solvent Choice: DMSO (Dimethyl Sulfoxide) or Ethanol.

      • Note: DMSO penetrates skin instantly. If Serratriol is dissolved in DMSO, a drop on your skin is a direct injection of the toxin.

    • Add solvent slowly down the side of the vial.

    • Cap the vial tightly before vortexing.

    • Visual Check: Ensure the solution is clear. If cloudy, sonicate for 10-20 seconds (keep cap sealed).

  • Cleanup:

    • Wipe the exterior of the vial with a Kimwipe soaked in 70% Ethanol.

    • Dispose of the Kimwipe as Hazardous Chemical Waste (do not trash).

Part 4: Emergency Response & Spill Management

Spill Response Logic

Follow this decision tree immediately upon a spill.

Spill_Response Spill Spill Detected Type Powder or Liquid? Spill->Type Powder Powder Type->Powder Liquid Liquid (DMSO/EtOH) Type->Liquid Action_P Cover with wet paper towel (Prevent Dust) Powder->Action_P Action_L Absorb with Vermiculite or Chem-Pad Liquid->Action_L Dispose Bag as HazWaste (Label: Toxic/Repr. Toxin) Action_P->Dispose Action_L->Dispose

Figure 2: Decision logic for Serratriol spill cleanup.

Exposure Protocols
  • Inhalation: Move to fresh air immediately. Seek medical evaluation.

  • Skin Contact:

    • Powder: Brush off gently, then wash with soap/water for 15 mins.

    • Liquid (DMSO mix): DO NOT SCRUB (scrubbing increases absorption). Rinse gently with copious water for 20 mins.

  • Eye Contact: Flush at eyewash station for 15 minutes.[2] Hold eyelids open.

Part 5: Waste Disposal

Serratriol must never enter the sewer system.

  • Solid Waste: Vials, tips, gloves, and wipes must go into a Yellow Hazardous Waste Bag (or equivalent for cytotoxic waste).

  • Liquid Waste: Collect in a dedicated container labeled: "Hazardous Waste - Toxic/Reprotoxic (Serratriol in DMSO/Ethanol)".

  • Destruction: High-temperature incineration is the only validated destruction method for stable triterpenes.

References

  • PubChem. (2025).[3][4][5] Serratriol Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Serratriol (CAS 1255639-56-5). Merck KGaA. Link

  • MedChemExpress. (2024). Serratriol Datasheet & Handling. Link

  • Occupational Safety and Health Administration (OSHA). (2024). Controlling Occupational Exposure to Hazardous Drugs. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.